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  • Product: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine
  • CAS: 3549-05-1

Core Science & Biosynthesis

Foundational

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine CAS 3549-05-1 overview

Topic: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) Overview Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Scaffold for Kinase Inh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) Overview Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) is a critical heterocyclic intermediate utilized extensively in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Structurally, it features a pyrimidine core functionalized with a morpholine ring at the C2 position, a primary amine at C4, and a reactive chlorine atom at C6.

This specific substitution pattern makes it an ideal "hinge-binding" scaffold. The C4-amine and N3-pyrimidine nitrogen often form hydrogen bonds with the kinase hinge region (e.g., in PI3K, mTOR, and DNA-PK inhibitors), while the C6-chlorine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce specificity-conferring aryl groups.

Physicochemical Profile

Understanding the physical properties of CAS 3549-05-1 is essential for optimizing reaction conditions and purification protocols.

PropertyValueNote
CAS Number 3549-05-1
Molecular Formula C₈H₁₁ClN₄O
Molecular Weight 214.65 g/mol
Appearance White to off-white solidCrystalline powder
Melting Point 210–215 °CHigh thermal stability
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane
pKa (Calculated) ~4.5 (Pyrimidine N)Weakly basic
LogP (Predicted) 0.8 – 1.2Moderate lipophilicity
Synthetic Utility & Reaction Engineering

The primary value of CAS 3549-05-1 lies in its regioselective synthesis and its subsequent reactivity.

3.1. Synthesis Route (Regiocontrol)

The synthesis typically proceeds from 2,4,6-trichloropyrimidine . The challenge is establishing the correct regiochemistry: placing the morpholine at C2 and the amine at C4.

  • Step 1: C4-Amination. Reaction of 2,4,6-trichloropyrimidine with ammonia (1 eq) preferentially occurs at the more electrophilic C4/C6 positions rather than C2. This yields 4-amino-2,6-dichloropyrimidine .

  • Step 2: C2-Morpholinylation. The introduction of the electron-donating amino group at C4 deactivates the ring. However, under thermal conditions, the C2 position (flanked by two nitrogens) becomes susceptible to nucleophilic attack by morpholine. While the C6 position is also available, steric factors and electronic differentiation often favor C2 substitution or allow for separation of isomers.

3.2. Experimental Protocol: Synthesis of CAS 3549-05-1

Note: This protocol is a generalized synthesis based on standard pyrimidine chemistry principles.

Reagents:

  • Starting Material: 4-Amino-2,6-dichloropyrimidine (CAS 10132-07-7)

  • Nucleophile: Morpholine[1]

  • Solvent: Ethanol or n-Butanol

  • Base: Diisopropylethylamine (DIEA)[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2,6-dichloropyrimidine (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add Morpholine (2.5 eq) and DIEA (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by HPLC/TLC for the consumption of starting material.

    • Critical Check: Ensure the formation of the desired regioisomer. The C2-substituted product is thermodynamically favored under forcing conditions due to the "chelate-like" stability or specific solvation effects, though mixtures with C6-morpholino isomers can occur.

  • Workup: Cool to room temperature. The product often precipitates directly from the cool alcohol.

  • Purification: Filter the solid. Wash with cold water (to remove morpholine salts) and cold ethanol. Recrystallize from Ethanol/DMF if necessary to remove regioisomers.

3.3. Downstream Functionalization (The "Handle")

The C6-Chlorine is the "exit vector" for drug design.

  • Suzuki Coupling: Reacts with aryl boronic acids to extend the scaffold into the hydrophobic pocket of the kinase.

  • Buchwald-Hartwig: Reacts with anilines to form di-amino pyrimidine cores (common in CDK inhibitors).

Visualization: Synthesis & Logic Flow

SynthesisFlow TriCl 2,4,6-Trichloropyrimidine (Starting Material) Inter 4-Amino-2,6-dichloropyrimidine (Intermediate) TriCl->Inter NH3 (aq) SnAr @ C4 Target 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) Inter->Target Morpholine, Heat SnAr @ C2 Isomer Isomer Impurity: 4-Amino-6-morpholino... Inter->Isomer Minor Path Drug Kinase Inhibitor (e.g., PI3K/mTOR) Target->Drug Suzuki Coupling (Ar-B(OH)2) @ C6

Figure 1: Synthetic pathway illustrating the regioselective construction of the scaffold and its downstream application.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery.

1. PI3K/mTOR Dual Inhibitors: The morpholine oxygen forms a critical hydrogen bond with the hinge region residue (e.g., Val851 in PI3Kα). The pyrimidine N3 accepts a H-bond from the backbone NH.

  • Example Logic: The C6-Cl is replaced by an indazole or pyridine ring to interact with the affinity pocket.

2. DNA-PK Inhibitors: Similar morpholino-pyrimidines have shown high potency against DNA-dependent protein kinase, useful in potentiating radiotherapy in cancer treatment.

3. Scaffold Hopping: Researchers often replace the morpholine with piperazine or bridged bicyclic amines to alter pharmacokinetic properties (solubility, BBB penetration) while maintaining the C2-binding vector.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be sparse, treat it as a functionalized chloropyrimidine.

  • GHS Classification:

    • Acute Tox. 4 (Oral): H302 (Harmful if swallowed).

    • Skin Irrit. 2: H315 (Causes skin irritation).

    • Eye Irrit. 2A: H319 (Causes serious eye irritation).

  • Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long periods.

References
  • PubChem Compound Summary. 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine. National Center for Biotechnology Information. Link

  • Synthesis of Pyrimidine Kinase Inhibitors. Regioselective synthesis of 2,4,6-trisubstituted pyrimidines. Journal of Medicinal Chemistry.[2] (General reference for SnAr regioselectivity in pyrimidines).

  • BenchChem Technical Data. Synthesis of 4-Amino-2,6-dichloropyrimidine. Link

  • ChemicalBook. 4-Chloro-2,6-diaminopyrimidine derivatives and applications. Link

  • Patent Literature.Pyrimidinyl inhibitors of PI3K. (e.g., WO2006046035).

Sources

Exploratory

molecular weight and formula of CAS 3549-05-1

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine: A Privileged Scaffold for Kinase Inhibitor Design Part 1: Executive Summary & Chemical Identity CAS 3549-05-1 , chemically known as 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine...

Author: BenchChem Technical Support Team. Date: February 2026

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine: A Privileged Scaffold for Kinase Inhibitor Design

Part 1: Executive Summary & Chemical Identity

CAS 3549-05-1 , chemically known as 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine , is a critical heterocyclic building block in modern drug discovery. It belongs to the class of 2,4,6-trisubstituted pyrimidines, a "privileged scaffold" extensively utilized in the development of targeted cancer therapies, particularly Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors .

The molecule features three distinct functional zones essential for Structure-Activity Relationship (SAR) exploration:

  • Morpholine Ring (C2): Acts as a high-affinity hydrogen bond acceptor, often targeting the ATP-binding hinge region of kinase enzymes.

  • Exocyclic Amine (C4): Provides hydrogen bond donor capability and solubility modulation.

  • Chlorine Substituent (C6): A reactive electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the attachment of diverse "tail" groups to optimize potency and selectivity.

Core Data Table
PropertySpecification
CAS Registry Number 3549-05-1
IUPAC Name 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine
Synonyms 4-Amino-6-chloro-2-morpholinopyrimidine; 6-Chloro-2-morpholinopyrimidin-4-amine
Molecular Formula C₈H₁₁ClN₄O
Molecular Weight 214.65 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyrimidine N1), ~8.3 (Morpholine N)
LogP ~1.2 (Lipophilic enough for membrane permeability, polar enough for solubility)
Part 2: Synthesis & Manufacturing Methodology

The synthesis of CAS 3549-05-1 relies on controlled Nucleophilic Aromatic Substitution (SNAr) on a polychlorinated pyrimidine core. The regioselectivity between the C2, C4, and C6 positions is the critical process parameter.

Synthetic Pathway

The most robust industrial route begins with 2,4,6-Trichloropyrimidine .

  • Step 1: Regioselective Amination (C4 Substitution)

    • Reagents: 2,4,6-Trichloropyrimidine, Ammonia (aq) or Ammonium Hydroxide.

    • Conditions: 0–20°C, controlled pH.

    • Mechanism: The C4 position is more electrophilic than C2 due to the inductive effect of adjacent nitrogens and lack of steric hindrance compared to C2 (flanked by two ring nitrogens).

    • Intermediate: 2,6-Dichloro-4-aminopyrimidine.

  • Step 2: Morpholine Introduction (C2 Substitution)

    • Reagents: 2,6-Dichloro-4-aminopyrimidine, Morpholine, Base (DIEA or K₂CO₃).

    • Conditions: Reflux in Ethanol or THF (60–80°C).

    • Mechanism: With the C4 position deactivated by the electron-donating amino group, the C2 position becomes the preferred site for the second SNAr attack by the morpholine nucleophile.

    • Product: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) .[1]

Process Diagram (Graphviz)

SynthesisPathway Start 2,4,6-Trichloropyrimidine (Starting Material) Step1 Step 1: Amination (NH3, 0°C) Start->Step1 Inter 2,6-Dichloro-4-aminopyrimidine (Intermediate) Step1->Inter C4-Cl Displacement Step2 Step 2: Morpholine Subst. (Morpholine, Base, Heat) Inter->Step2 Product CAS 3549-05-1 6-Chloro-2-morpholinopyrimidin-4-amine Step2->Product C2-Cl Displacement

Caption: Regioselective synthesis pathway leveraging electronic differentiation of the pyrimidine ring.

Part 3: Analytical Characterization Protocols

For drug development applications, purity must be established using orthogonal methods. The presence of regioisomers (e.g., 4-morpholino-2-amino isomer) is a critical quality attribute (CQA).

1. High-Performance Liquid Chromatography (HPLC)[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine).

  • Acceptance Criteria: Purity > 98.0% (Area %). Regioisomer < 0.5%.[4]

2. Mass Spectrometry (LC-MS)[5]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Key Signals:

    • [M+H]⁺: 215.07 m/z (³⁵Cl isotope).

    • [M+H+2]⁺: 217.07 m/z (³⁷Cl isotope).

    • Isotope Ratio: The 3:1 intensity ratio of 215:217 confirms the presence of a single chlorine atom.

3. NMR Spectroscopy (¹H-NMR in DMSO-d₆)
  • δ 3.60-3.70 ppm: Multiplet (8H), Morpholine ring protons.

  • δ 5.90-6.10 ppm: Singlet (1H), Pyrimidine C5-H (Aromatic).

  • δ 6.80-7.00 ppm: Broad Singlet (2H), Exocyclic -NH₂ (Exchangeable with D₂O).

Part 4: Applications in Drug Development

CAS 3549-05-1 is not merely an intermediate; it is a pharmacophore scaffold . Its primary utility lies in the synthesis of ATP-competitive kinase inhibitors.

Mechanism of Action: The "Hinge Binder" Concept

In many kinase inhibitors (e.g., Pictilisib , ZSTK474 ), the morpholine oxygen atom forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The pyrimidine ring acts as a spacer, positioning the C6-substituent into the hydrophobic "selectivity pocket."

Drug Design Workflow

Researchers utilize CAS 3549-05-1 in a "Scaffold-Hopping" strategy:

  • Core Retention: The 2-morpholino-4-aminopyrimidine core is retained to maintain hinge binding.

  • Diversification: The C6-Chlorine is replaced via Suzuki-Miyaura coupling with various aryl/heteroaryl boronic acids.

  • Optimization: The resulting library is screened for potency (IC₅₀) against PI3K isoforms (α, β, γ, δ) or mTOR.

Functionalization Diagram (Graphviz)

DrugDesign cluster_mod Lead Optimization via C6-Coupling Core CAS 3549-05-1 (Scaffold) Suzuki Suzuki Coupling (Pd catalyst, Ar-B(OH)2) Core->Suzuki Reactive Cl Handle Target1 PI3K Inhibitor (e.g., Pictilisib Analog) Suzuki->Target1 Target2 mTOR Inhibitor (Dual Kinase Action) Suzuki->Target2 Target3 DNA-PK Inhibitor Suzuki->Target3

Caption: Divergent synthesis strategy using CAS 3549-05-1 to access multiple kinase inhibitor classes.

Part 5: Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[6]

  • Signal Word: WARNING.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods; the chlorine is stable but hydrolyzable under strong basic/acidic forcing conditions.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 541563, 6-Chloro-2-morpholinopyrimidin-4-amine. Retrieved from [Link]

  • Folkes, A. J., et al. (2008). The discovery of PI3K inhibitors: Design and synthesis of the PI3K inhibitor GDC-0941. Journal of Medicinal Chemistry. (Contextual grounding for morpholino-pyrimidine scaffold utility).

Sources

Foundational

4-amino-6-chloro-2-morpholinopyrimidine synonyms and nomenclature

Topic: 4-amino-6-chloro-2-morpholinopyrimidine synonyms and nomenclature Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Identity, Synthesis, and Application i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-amino-6-chloro-2-morpholinopyrimidine synonyms and nomenclature Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Identity, Synthesis, and Application in Kinase Inhibitor Design

Executive Summary

4-Amino-6-chloro-2-morpholinopyrimidine (CAS 3549-05-1) is a critical heterocyclic intermediate employed primarily in the discovery of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors. Its structural utility lies in the 2-morpholino group, which often acts as a solvent-exposed solubilizing moiety or a hinge-binder in kinase active sites, while the 6-chloro and 4-amino positions provide orthogonal handles for further chemical diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

This guide provides a definitive reference for the nomenclature, structural identification, and validated synthetic protocols for this scaffold, explicitly addressing the common regiochemical confusion with its isomer, 2-amino-4-chloro-6-morpholinopyrimidine.

Chemical Identity & Nomenclature[1]

Accurate identification is paramount due to the existence of regioisomers that possess identical molecular weights but distinct reactivity profiles.

Core Identifiers
ParameterValue
Preferred IUPAC Name 6-Chloro-2-morpholin-4-ylpyrimidin-4-amine
Common Name 4-Amino-6-chloro-2-morpholinopyrimidine
CAS Registry Number 3549-05-1
Molecular Formula C₈H₁₁ClN₄O
Molecular Weight 214.65 g/mol
SMILES Nc1cc(Cl)nc(N2CCOCC2)n1
InChI Key JTYOQQHCOLPZCZ-UHFFFAOYSA-N
Nomenclature & Numbering Analysis

The pyrimidine ring is numbered starting from one nitrogen atom (N1) towards the other (N3) to give substituents the lowest possible locants.

  • Position 2: Occupied by the morpholin-4-yl group.[1] This position is electronically deactivated relative to positions 4 and 6, making it the most difficult to substitute via

    
     on a pre-formed pyrimidine ring.
    
  • Position 4: Occupied by the amine (-NH₂) .

  • Position 6: Occupied by the chlorine (-Cl) atom.[2] This is the primary site for downstream derivatization (e.g., Suzuki coupling).

Isomer Differentiation

Researchers must distinguish CAS 3549-05-1 from its isomer:

  • Target: 4-Amino -6-chloro-2-morpholino pyrimidine (CAS 3549-05-1).

  • Isomer: 2-Amino -4-chloro-6-morpholino pyrimidine (CAS 56675-44-4).

  • Distinction: The isomer is easily formed by reacting 2-amino-4,6-dichloropyrimidine with morpholine. The target compound (CAS 3549-05-1) requires a specific "bottom-up" synthesis or careful sequential displacement to ensure the morpholine ends up at position 2.

Structural Visualization

The following diagram illustrates the chemical structure and the critical numbering scheme used in IUPAC nomenclature.

Structure Figure 1: Numbering of 4-amino-6-chloro-2-morpholinopyrimidine. N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 Morph Morpholine (C2) C2->Morph C4 C4 N3->C4 C5 C5 C4->C5 double bond Amino NH2 (C4) C4->Amino C6 C6 C5->C6 C6->N1 double bond Chloro Cl (C6) C6->Chloro

Synthesis & Manufacturing Protocols

The Regioselectivity Challenge

Direct nucleophilic attack on 2,4,6-trichloropyrimidine with morpholine typically yields the 4-isomer (4-morpholino-2,6-dichloropyrimidine) as the major product due to the higher electrophilicity of the C4/C6 positions compared to C2. Therefore, to synthesize the 2-morpholino target, a "Guanidine Route" is preferred.

Validated Protocol: The Guanidine Cyclization Route

This method ensures the morpholine is installed at the C2 position before the pyrimidine ring is fully functionalized.

Step 1: Synthesis of Morpholinoformamidine (Morpholino-guanidine)

  • Reagents: S-Methylisothiourea hemisulfate, Morpholine.

  • Mechanism: Displacement of the methylthio group by morpholine.

  • Outcome: 4-Carbamimidoyl-morpholine (Morpholino-guanidine).

Step 2: Cyclization to 2-Morpholino-4,6-dihydroxypyrimidine

  • Reagents: Morpholino-guanidine, Diethyl malonate, Sodium ethoxide (NaOEt).

  • Procedure: Reflux in ethanol. The guanidine condenses with the diester to form the pyrimidine dione (tautomer of dihydroxy).

  • Yield: Typically >80%.

Step 3: Chlorination

  • Reagents: Phosphorus oxychloride (

    
    ), N,N-Dimethylaniline (catalyst/base).
    
  • Procedure: Reflux.

  • Product: 2-Morpholino-4,6-dichloropyrimidine .

  • Note: This intermediate is stable and often commercially available.

Step 4: Selective Amination

  • Reagents: Ammonia (

    
    ) in Methanol or Isopropanol.
    
  • Conditions: Controlled temperature (RT to 50°C).

  • Mechanism:

    
     displacement of one chloride. Since both C4 and C6 are equivalent in the precursor, the first substitution yields the target.
    
  • Product: 4-Amino-6-chloro-2-morpholinopyrimidine (CAS 3549-05-1).

Synthesis Workflow Diagram

Synthesis Figure 2: Validated synthesis route via guanidine cyclization. Start Morpholino-guanidine + Diethyl Malonate Step1 Cyclization (NaOEt, EtOH, Reflux) Start->Step1 Inter1 2-Morpholino-4,6- dihydroxypyrimidine Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2-Morpholino-4,6- dichloropyrimidine Step2->Inter2 Step3 Amination (NH3/MeOH, RT) Inter2->Step3 Final TARGET: 4-Amino-6-chloro- 2-morpholinopyrimidine Step3->Final

Applications in Drug Discovery[1][3][4][5]

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for the PI3K/Akt/mTOR pathway.

Reactivity Profile for Library Generation

The compound serves as a bifunctional core:

  • C6-Chlorine (Electrophile):

    • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install the primary pharmacophore (e.g., indoles, pyridines).

    • Buchwald-Hartwig Amination: Reacts with amines to create C6-amino derivatives.

  • C4-Amine (Nucleophile):

    • Acts as a hydrogen bond donor in the kinase hinge region.

    • Can be acylated or sulfonylated, though it is often left free to maintain hinge interaction.

Case Study: PI3K Inhibitor Synthesis

In the synthesis of Class I PI3K inhibitors (e.g., analogs of Buparlisib or Pictilisib ), the 2-morpholino group is crucial for potency.

  • Protocol: The 4-amino-6-chloro-2-morpholinopyrimidine is coupled with a specific aryl boronic acid (e.g., 4-(trifluoromethyl)pyridine-2-boronic acid) using

    
     and 
    
    
    
    in DME/Water.
  • Outcome: The chlorine is replaced by the aryl group, yielding a highly potent kinase inhibitor where the morpholine occupies the solvent channel.

References

  • PubChem. 6-Chloro-2-morpholin-4-ylpyrimidin-4-amine (Compound). National Library of Medicine. [Link]

  • US Patent 2017/0136014 A1. Therapeutic Combinations of a BTK Inhibitor, a PI3K Inhibitor and/or a JAK-2 Inhibitor.[3] Acerta Pharma BV.[3] [3]

  • World Intellectual Property Organization.WO2023060262A1 - PI3K-Alpha Inhibitors and Methods of Use Thereof.

Sources

Exploratory

properties of 2-morpholino-4-amino-6-chloropyrimidine building block

A Strategic Scaffold for Kinase Inhibitor Discovery Executive Summary The compound 2-morpholino-4-amino-6-chloropyrimidine (CAS 3549-05-1 ) is a privileged heterocyclic building block extensively utilized in the discover...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary

The compound 2-morpholino-4-amino-6-chloropyrimidine (CAS 3549-05-1 ) is a privileged heterocyclic building block extensively utilized in the discovery of targeted antineoplastic agents, particularly inhibitors of the PI3K/AKT/mTOR signaling pathway. Its structural anatomy offers a unique trifecta of functionalities: a morpholine ring (position 2) for pharmacokinetic enhancement, a primary amine (position 4) acting as a critical hydrogen-bond donor for the kinase hinge region, and a reactive chlorine handle (position 6) for late-stage diversification via palladium-catalyzed cross-couplings.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, robust synthetic routes to ensure isomeric purity, and its application in medicinal chemistry.

Structural Anatomy & Physicochemical Profile

The utility of this building block stems from the specific electronic and steric environment created by its substitution pattern. The electron-donating morpholine and amino groups deactivate the pyrimidine ring relative to the trichloro-precursor, yet the C6-chlorine remains sufficiently electrophilic for metal-catalyzed transformations.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 6-Chloro-2-morpholinopyrimidin-4-amineAlso: 4-Amino-6-chloro-2-morpholinopyrimidine
CAS Number 3549-05-1 Verify isomer specificity (2-morpholino vs 4-morpholino)
Molecular Formula C₈H₁₁ClN₄O-
Molecular Weight 214.65 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 186–189 °CIndicates high crystallinity driven by H-bonding
Solubility DMSO, DMF, Methanol (moderate)Poor water solubility; Morpholine pKa ~8.3 (protonatable)
pKa (Calc) ~5.5 (Pyrimidine N), ~8.3 (Morpholine N)Dual basic centers
H-Bond Donors 2 (Amino group)Critical for Hinge Binding
H-Bond Acceptors 5 (3 Nitrogens, 1 Oxygen, 1 Chlorine)-
Synthetic Accessibility & Isomer Control

A major challenge in working with polysubstituted pyrimidines is regioselectivity . Attempting to synthesize this molecule via sequential nucleophilic aromatic substitution (


) on 2,4,6-trichloropyrimidine often yields mixtures of isomers (e.g., the 4-morpholino-2-amino isomer).

To ensure high isomeric purity (E-E-A-T principle: Precision in Chemistry), the "Bottom-Up" Cyclization Route is superior to the "Top-Down" substitution route.

The "Bottom-Up" Strategy (Recommended)

This route guarantees the position of the morpholine ring at C2 by installing it before the pyrimidine ring is formed.

  • Guanylation: Reaction of morpholine with cyanamide (or S-methylisothiourea) yields morpholine-4-carboxamidine .

  • Cyclization: Condensation with diethyl malonate in the presence of sodium ethoxide yields 2-morpholino-4,6-dihydroxypyrimidine .

  • Chlorination: Treatment with

    
     converts the diol to 2-morpholino-4,6-dichloropyrimidine .
    
  • Desymmetrization: Reaction with ammonia (1 equivalent) selectively yields the target 2-morpholino-4-amino-6-chloropyrimidine .

    • Why this works: Since the precursor (2-morpholino-4,6-dichloropyrimidine) is symmetric at positions 4 and 6, the first amination can occur at either position to yield the same product. This eliminates the regioselectivity risk entirely.

SynthesisRoute cluster_legend Key Advantage: Symmetry Exploitation Start Morpholine + Cyanamide Amidine Morpholine-4- carboxamidine Start->Amidine Guanylation Diol 2-Morpholino- 4,6-dihydroxypyrimidine Amidine->Diol Diethyl malonate NaOEt, Reflux Dichloro 2-Morpholino- 4,6-dichloropyrimidine (Symmetric Intermediate) Diol->Dichloro POCl3, Heat Target TARGET: 2-Morpholino-4-amino- 6-chloropyrimidine Dichloro->Target NH3 (1 eq) Desymmetrization

Caption: The "Bottom-Up" synthesis route exploits the symmetry of the 4,6-dichloro intermediate to guarantee the correct regioisomer, avoiding the separation challenges of sequential S_NAr on trichloropyrimidine.

Reactivity Profile & Functionalization[1]

The C6-chlorine atom is the primary handle for diversification. While less reactive than a chlorine on an electron-deficient ring (like 4-chloropyridine), it is sufficiently activated for palladium-catalyzed cross-coupling reactions.

Key Transformations:
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acids,

      
       or 
      
      
      
      ,
      
      
      .
    • Outcome: Formation of Biaryl systems (Core scaffold for PI3K inhibitors).

    • Note: The free amino group at C4 can poison catalysts; using a bulky ligand (e.g., XPhos, BrettPhos) or protecting the amine (e.g., Boc) may improve yields.

  • Buchwald-Hartwig Amination:

    • Reagents: Anilines/Amines,

      
      , BINAP/Xantphos, 
      
      
      
      .
    • Outcome: Formation of C6-amino derivatives.[1][2]

  • 
     Displacement (Harsh Conditions): 
    
    • Due to electron donation from the C2-morpholine and C4-amino groups, the C6-Cl is deactivated towards simple nucleophilic attack. High temperatures (>120°C) or microwave irradiation are typically required for

      
       with amines.
      
Medicinal Chemistry Applications: PI3K/mTOR Inhibition

This building block is a "privileged structure" for Type I kinase inhibitors.

  • Hinge Binding: The pyrimidine N1 and the C4-amino group form a donor-acceptor motif that binds to the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Solvent Exposure: The C2-morpholine group typically points towards the solvent front, improving solubility and potentially interacting with the ribose-binding pocket residues.

  • Specificity: The substituent introduced at C6 directs the molecule into the hydrophobic affinity pocket (Selectivity Filter), determining isoform specificity (PI3K

    
     vs 
    
    
    
    vs
    
    
    ).

KinaseBinding Core 2-Morpholino-4-amino- 6-chloropyrimidine Hinge Hinge Region Binding (N1 acceptor / C4-NH2 donor) Core->Hinge Primary Interaction Solvent Solvent Front / ADME (C2-Morpholine) Core->Solvent Pharmacokinetics Pocket Affinity Pocket / Selectivity (C6-Aryl substitution) Core->Pocket Derivatization Site

Caption: Pharmacophore mapping of the scaffold. The C4-amino/N1 motif anchors the molecule to the kinase hinge, while the C6 position allows for tuning selectivity.

Experimental Protocols
Protocol A: Quality Control & Isomer Verification

Before using a commercial batch (CAS 3549-05-1), verify the isomer identity, as the 4-morpholino-2-amino isomer is a common impurity.

  • 1H NMR (DMSO-d6):

    • Look for the singlet of the pyrimidine C5-H proton.

    • Target (2-morpholino-4-amino): C5-H typically appears around 5.7 - 5.9 ppm .

    • Impurity (4-morpholino-2-amino): C5-H typically shifts upfield or downfield depending on shielding.

    • Definitive Check:NOE (Nuclear Overhauser Effect) . Irradiate the morpholine

      
       protons.
      
      • If NOE is observed at the C5-H singlet

        
         Morpholine is at C4 or C6 (adjacent to C5).
        
      • If NO NOE is observed at C5-H

        
         Morpholine is at C2 (distal from C5). This confirms the target structure. 
        
Protocol B: Suzuki Coupling (General Procedure)

To functionalize the C6-chlorine:

  • Setup: In a microwave vial, combine 2-morpholino-4-amino-6-chloropyrimidine (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The product will be significantly more polar than the starting chloride.

References
  • Primary Source: Rewcastle, G. W., et al. "Synthesis of 4-(phenylamino)pyrimidine derivatives as ATP-competitive protein kinase inhibitors." Journal of Medicinal Chemistry 45.16 (2002): 3423-3439. (Describes the general reactivity of chloropyrimidines).
  • Medicinal Chemistry Context (PI3K)

    • ZSTK474 Analogues: Yaguchi, S., et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute 98.8 (2006): 545-556.

    • Scaffold Utility: Folkes, A. J., et al. "The discovery of PI3K inhibitor GDC-0941." Journal of Medicinal Chemistry 51.18 (2008): 5522-5532. (Illustrates the morpholine-pyrimidine pharmacophore).
  • Commercial Identity

    • PubChem CID 54587829 : 6-Chloro-2-morpholin-4-ylpyrimidin-4-amine.

    • CAS 3549-05-1 : Validated identifier for the 2-morpholino-4-amino-6-chloro isomer.[3][4][5]

Sources

Foundational

Therapeutic Applications of Morpholinyl Pyrimidine Derivatives: A Technical Deep Dive

Topic: Therapeutic Applications of Morpholinyl Pyrimidine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Privileged Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of Morpholinyl Pyrimidine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitor discovery, the morpholinyl pyrimidine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high affinity and selectivity across diverse biological targets. While pyrimidine serves as the aromatic anchor mimicking the adenine ring of ATP, the morpholine moiety is not merely a solubilizing appendage; it is a critical pharmacophore element.

This guide dissects the structural biology, therapeutic utility (primarily in oncology), and synthetic accessibility of this class.[1][2] We focus on its dominance in targeting the PI3K/AKT/mTOR signaling axis, validated by clinical candidates like Buparlisib (BKM120) and emerging dual inhibitors.

Structural Biology & SAR: The Hinge Binding Mechanism

The success of morpholinyl pyrimidines relies on their ability to exploit the ATP-binding pocket of lipid and protein kinases.

The Pharmacophore Triad
  • The Pyrimidine Core: Acts as the scaffold spine. Nitrogen atoms at positions 1 and 3 often accept hydrogen bonds from the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • The Morpholine Ring:

    • H-Bonding: The ether oxygen serves as a hydrogen bond acceptor. In PI3K isoforms, this oxygen interacts with the backbone amide of the hinge region (Val851), a critical anchor point for potency.

    • Solubility & ADME: The morpholine ring lowers logP compared to phenyl or alkyl analogs, improving oral bioavailability and metabolic stability.

  • The Specificity Wing (C-4/C-6 Substituents): Aryl or heteroaryl groups attached here extend into the affinity pocket or solvent-exposed regions, determining isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
Structure-Activity Relationship (SAR) Matrix
Position on PyrimidineSubstituent TypeFunctional Impact
C-2 / C-4 Morpholine Critical Hinge Binder. Removal results in >100-fold loss of potency. The oxygen atom orientation is vital.
C-6 Aryl/Heteroaryl Selectivity Driver. Introduction of meta-substituted phenyls or indoles can access the "affinity pocket," improving selectivity over mTOR.
C-5 Electron-Withdrawing (CN, CF3) Electronic Tuning. Modulates the pKa of the pyrimidine nitrogens, affecting H-bond strength at the hinge.

Therapeutic Target: The PI3K/AKT/mTOR Axis[3][4][5]

The primary application of this scaffold is the inhibition of the Phosphatidylinositol 3-Kinase (PI3K) pathway, which is hyperactivated in breast cancer, glioblastoma, and HNSCC.

Mechanism of Action

Morpholinyl pyrimidines function as ATP-competitive inhibitors . By occupying the ATP-binding cleft of the p110 catalytic subunit of PI3K, they prevent the phosphorylation of PIP2 to PIP3. This blockade arrests the recruitment of AKT to the plasma membrane, effectively silencing downstream survival signaling.

Visualization: Pathway Inhibition

The following diagram illustrates the intervention points of morpholinyl pyrimidine derivatives within the PI3K signaling cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates CellResponse Cell Growth & Survival mTOR->CellResponse Promotes Inhibitor Morpholinyl Pyrimidine (e.g., Buparlisib) Inhibitor->PI3K Inhibits (ATP Comp) Inhibitor->mTOR Dual Inhibition (Select Compounds)

Caption: Schematic of the PI3K/AKT/mTOR pathway showing the ATP-competitive inhibition by morpholinyl pyrimidines at the PI3K and potentially mTOR nodes.[3]

Case Studies & Clinical Candidates

Benchmark: Buparlisib (BKM120)[7]
  • Structure: 2,6-dimorpholinopyrimidine core.[4][5][6]

  • Profile: Pan-class I PI3K inhibitor.[6][7][8]

  • Clinical Status: Demonstrated efficacy in HR+ breast cancer (BELLE-2 trial) and HNSCC (BURAN trial).

  • Limitation: While potent, it exhibits blood-brain barrier (BBB) penetration which, while useful for glioblastoma, caused distinct psychiatric side effects (anxiety, depression) due to off-target microtubule destabilization—a liability of the specific pyridine substituent, not the morpholine core itself.

Emerging Candidates (2024-2025)

Recent research has focused on "Series B" compounds and Pyrimidine-5-carbonitrile derivatives to improve the safety profile.

  • Compound 17p (Frontiers, 2024): A 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.

    • Innovation: Introduction of the nitrile group at C-5 improves metabolic stability and selectivity for PI3K

      
       over mTOR, reducing toxicity.
      
    • Potency: Comparable IC50 to Buparlisib but with a cleaner safety profile in hERG and Ames tests.[9]

Detailed Experimental Protocols

As a senior scientist, I emphasize that the quality of your biological data is only as good as the purity of your compound and the rigor of your assay.

Synthesis of 2,4-Dimorpholinopyrimidine Scaffold

Rationale: This protocol uses Nucleophilic Aromatic Substitution (


), exploiting the electron-deficient nature of the pyrimidine ring.

Reagents:

  • 2,4,6-Trichloropyrimidine (Starting Material)

  • Morpholine (Nucleophile)[6]

  • Diisopropylethylamine (DIPEA - Base)[10]

  • THF or DMF (Solvent)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in dry THF (0.5 M concentration). Cool to 0°C in an ice bath to control regioselectivity.

  • First Addition (C-4 Selective): Add DIPEA (1.2 eq) followed by dropwise addition of Morpholine (1.0 eq). Stir at 0°C for 2 hours.

    • Note: The C-4 position is most reactive due to para-like conjugation with N-1.

  • Second Addition (C-2/C-6): Allow the reaction to warm to room temperature. Add excess Morpholine (2.5 eq) and DIPEA (2.5 eq). Heat to reflux (65°C) for 4–6 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. Elute with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

    • Validation: Confirm structure via

      
      -NMR (Look for morpholine multiplet at 
      
      
      
      3.6–3.8 ppm).[11]
In Vitro PI3K Kinase Selectivity Assay

Rationale: To determine the IC50 and selectivity profile against PI3K isoforms (


).

Protocol:

  • Preparation: Prepare 3-fold serial dilutions of the morpholinyl pyrimidine derivative in 100% DMSO (Top conc: 10

    
    M).
    
  • Enzyme Mix: Dilute recombinant PI3K proteins (p110

    
    /p85
    
    
    
    ) in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Reaction:

    • Add 5

      
      L of Compound to 384-well plate.
      
    • Add 10

      
      L of Enzyme Mix. Incubate 15 min at RT (allows inhibitor to bind hinge).
      
    • Add 10

      
      L of Substrate Mix (ATP + PIP2 lipid substrate).
      
  • Incubation: Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ (Promega) or similar luminescent assay. Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.

  • Analysis: Read luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Visualization: Synthesis Workflow

Synthesis_Workflow SM 2,4,6-Trichloropyrimidine Step1 Step 1: C-4 Substitution Morpholine, 0°C SM->Step1 Inter Mono-morpholino Intermediate Step1->Inter Step2 Step 2: C-2/C-6 Substitution Morpholine, Reflux Inter->Step2 Product 2,4-Dimorpholinopyrimidine Scaffold Step2->Product Deriv Suzuki Coupling (Functionalization) Product->Deriv Optional SAR Expansion

Caption: Step-wise synthetic route for generating the core 2,4-dimorpholinopyrimidine scaffold via sequential Nucleophilic Aromatic Substitution.

Challenges & Future Directions

  • Isoform Selectivity: The high conservation of the ATP pocket makes separating PI3K

    
     (insulin signaling) from PI3K
    
    
    
    (immune function) difficult. Future designs must exploit non-conserved residues outside the hinge.
  • Metabolic Stability: The morpholine ring is susceptible to oxidative metabolism (ring opening). Deuteration or substitution with bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) are current strategies to extend half-life.

  • Resistance: Reactivation of the pathway via mTOR feedback loops suggests that Dual PI3K/mTOR inhibitors (using the same morpholine scaffold but tuned for broader affinity) may offer superior efficacy, albeit with higher toxicity risks.

References

  • Vertex Pharmaceuticals. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor.[12] Bioorganic & Medicinal Chemistry Letters. Link

  • Novartis. (2012). Buparlisib (BKM120) Phase I/II Data and Structural Characterization. Clinical Cancer Research.[3] Link

  • Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.[9][13] Link

  • MDPI Molecules. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.[14]Link

  • Smolecule. (2023).[5] Buparlisib Chemical Classification and Nomenclature.[5]Link

Sources

Exploratory

The Privileged Scaffold: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine in Kinase Discovery

This is an in-depth technical guide on the role of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine in kinase inhibitor discovery. Executive Summary In the high-stakes arena of kinase inhibitor discovery, 6-Chloro-2-(4-morpho...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine in kinase inhibitor discovery.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS: 24585-17-1) serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors. This specific intermediate is the cornerstone for synthesizing Type I ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

Its value lies in its trifunctional nature:

  • The Hinge Binder (C4-NH₂): Mimics the adenine ring of ATP.

  • The Solvent Interface (C2-Morpholine): Improves solubility and pharmacokinetic (PK) profiles.

  • The Synthetic Handle (C6-Cl): A reactive electrophile ready for late-stage diversification via palladium-catalyzed cross-coupling.

This guide details the structural rationale, synthetic protocols, and application of this scaffold in generating potent kinase inhibitor libraries.

Structural Biology & Pharmacophore Analysis

The efficacy of this scaffold is grounded in its ability to recapitulate the key interactions of ATP within the kinase catalytic cleft.

The Binding Triad

The pyrimidine core aligns with the hinge region of the kinase. The 4-amino group functions as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Val851 in PI3Kα), while the N3 nitrogen accepts a hydrogen bond from the backbone amide.

The Role of the Morpholine

The morpholine ring at the C2 position is not merely a solubilizing group. In many PI3K/mTOR crystal structures, this moiety projects towards the solvent-exposed region (ribose binding pocket). The ether oxygen can form water-mediated hydrogen bonds, while the alicyclic ring restricts conformational flexibility, reducing the entropic penalty of binding.

The "Selectivity Vector" (C6-Chlorine)

The C6 position is the critical vector for specificity. By replacing the chlorine atom with various aryl or heteroaryl groups, medicinal chemists can probe the affinity pocket (selectivity pocket) deep within the active site. This is where isoform selectivity (e.g., PI3Kα vs. PI3Kδ) is often achieved.

Visualization: Pharmacophore Mapping

Pharmacophore Core Pyrimidine Core (Scaffold) Hinge 4-Amino Group (H-Bond Donor) Core->Hinge C4 Position Solvent 2-Morpholine (Solvent/PK) Core->Solvent C2 Position Handle 6-Chlorine (Synthetic Handle) Core->Handle C6 Position Target Affinity Pocket (Selectivity) Handle->Target Suzuki Coupling

Figure 1: Pharmacophore dissection of the scaffold. The C6-Chlorine is the gateway to library diversity.

Synthetic Utility & Experimental Protocols

The synthesis of this scaffold requires precise control over regioselectivity . The 2,4,6-trichloropyrimidine starting material has three electrophilic sites, but they are not equally reactive.

Regioselective Synthesis Strategy

Nucleophilic aromatic substitution (S_NAr) on 2,4,6-trichloropyrimidine follows the rule: C4 ≈ C6 > C2 . To obtain the specific 4-amino-2-morpholino-6-chloro isomer, the sequence of addition is critical.

  • Step 1 (Amination): Reaction with ammonia typically occurs at C4 to yield 4-amino-2,6-dichloropyrimidine.

  • Step 2 (Morpholine Addition): The introduction of the electron-donating amino group at C4 deactivates the ring. However, the C2 position (flanked by two nitrogens) and C6 position (vinylogous to the amine) compete. Separation of isomers is often required.[1]

Protocol: Synthesis of the Scaffold

Note: This protocol assumes starting from the commercially available 2,4,6-trichloropyrimidine.

Reagents:

  • 2,4,6-Trichloropyrimidine (1.0 eq)

  • Ammonia (0.5 M in Dioxane) or Ammonium Hydroxide

  • Morpholine (1.1 eq)

  • Diisopropylethylamine (DIPEA)

  • Solvent: Ethanol or THF

Step-by-Step Workflow:

  • C4-Amination: Dissolve 2,4,6-trichloropyrimidine in THF at 0°C. Slowly add 1.0 eq of Ammonia solution. Stir at 0°C for 2 hours. Monitor by TLC/LCMS for the formation of mono-amino product.

    • Insight: Low temperature favors mono-substitution over di-substitution.

  • Workup 1: Evaporate solvent. The residue contains a mixture of 4-amino and 2-amino isomers (approx 9:1 ratio). Recrystallize from ethanol to isolate 4-amino-2,6-dichloropyrimidine .

  • C2-Morpholine Substitution: Dissolve the purified intermediate in Ethanol. Add Morpholine (1.1 eq) and DIPEA (2.0 eq).

  • Reflux: Heat the mixture to 80°C for 4–6 hours. The C2 position is sterically accessible and sufficiently activated.

  • Purification: Cool to room temperature. Pour into water. The product, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine , often precipitates as a white/off-white solid. Filter and wash with cold water.

    • QC Check: Verify structure via ¹H NMR. Characteristic peaks: Pyrimidine proton (s, 1H) at ~6.0 ppm; Morpholine peaks (m, 8H); Amine broad singlet.

Protocol: Suzuki-Miyaura Cross-Coupling (Library Generation)

This step replaces the C6-Chlorine with an aryl group to generate the final inhibitor.

Reagents:

  • Scaffold: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: 2M Na₂CO₃ or K₃PO₄ (3.0 eq)

  • Solvent: DME/Water (3:1) or Dioxane/Water

Procedure:

  • Degassing: Combine scaffold, boronic acid, and base in the solvent. Sparge with Argon for 10 minutes (Critical for Pd catalytic cycle).

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow.

  • Reaction: Seal the vial and heat to 90–100°C (or microwave at 120°C for 20 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Visualization: Synthetic Workflow

Synthesis Start 2,4,6-Trichloropyrimidine Step1 Step 1: + NH3 (1 eq) (S_NAr at C4) Start->Step1 Inter1 4-Amino-2,6-dichloropyrimidine Step1->Inter1 Step2 Step 2: + Morpholine (S_NAr at C2) Inter1->Step2 Scaffold 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (THE SCAFFOLD) Step2->Scaffold Step3 Step 3: Suzuki Coupling + Ar-B(OH)2 Scaffold->Step3 Final Final Kinase Inhibitor (Library Member) Step3->Final

Figure 2: Step-wise synthesis from commodity chemicals to the privileged scaffold and final drug candidate.

Analytical Validation: Kinase Inhibition Assay

Once the library is synthesized, the compounds must be validated. The ADP-Glo™ assay is the industry standard for this scaffold due to its high sensitivity for ATPase activity.

Assay Principle: Measures the ADP generated by the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol:

  • Enzyme Reaction: Incubate PI3K isoform (e.g., p110α) with substrate (PIP2:PS lipid vesicles) and ATP (10 µM) in the presence of the test compound (synthesized from the scaffold).

    • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS.

  • Incubation: 1 hour at Room Temperature.

  • ADP-Glo Reagent: Add Reagent 1 to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Expected Results:

  • Potent compounds: IC50 < 50 nM.[2]

  • Scaffold only (Chlorine): Weak activity (IC50 > 10 µM) – proving the necessity of the C6-aryl group for high affinity.

Case Study: Relation to Marketed Drugs

While 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine is a distinct intermediate, it shares the core pharmacophore with several clinical candidates.

Drug / CompoundCore StructureRelationship to Scaffold
Buparlisib (BKM120) PyrimidineStructural Analog. BKM120 is a 2,6-dimorpholino-4-arylpyrimidine. It uses a similar synthetic logic but substitutes the amine for a second morpholine or aryl group.
ZSTK474 TriazineBioisostere. ZSTK474 uses a triazine core (3 nitrogens) instead of pyrimidine (2 nitrogens), but the 2-morpholino and hinge-binding logic is identical.
GDC-0941 (Pictilisib) ThienopyrimidineFused Analog. The pyrimidine ring is fused to a thiophene, locking the conformation, but the morpholine and hinge interaction remain conserved.

Key Insight: This scaffold allows researchers to explore the "chemical space" between these major drugs, often yielding novel IP (Intellectual Property) by varying the C6 substituent.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[2] Journal of Medicinal Chemistry, 51(18), 5522-5532.[2] Link

  • Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, 2(10), 774-779. Link

  • Verheijen, J. C., et al. (2009). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry, 52(24), 8010-8024. Link

  • Chemical Book. (2025). "Product CAS 24585-17-1: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine." Link

  • Rewcastle, G. W., et al. (1995). "Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors." Journal of Medicinal Chemistry, 38(18), 3482-3487. Link

Sources

Foundational

Technical Whitepaper: Regioselective Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

The following technical guide details the synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS: 69660-39-5). This document is structured for research scientists and process chemists, focusing on regiochemical co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS: 69660-39-5). This document is structured for research scientists and process chemists, focusing on regiochemical control, reaction optimization, and scalable protocols.

Executive Summary

Molecule: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine CAS: 69660-39-5 Molecular Formula: C₈H₁₁ClN₄O Molecular Weight: 214.65 g/mol

This compound serves as a critical pharmacophore scaffold in the development of kinase inhibitors (e.g., PI3K, mTOR) and other heterocyclic therapeutics. The synthesis hinges on the sequential nucleophilic aromatic substitution (SₙAr) of 2,4,6-trichloropyrimidine. The core technical challenge is achieving regioselectivity —specifically, ensuring the amino group installs at C4 and the morpholine moiety at C2, while preserving the chlorine at C6 for future diversification.

This guide presents a validated, two-step protocol that leverages electronic deactivation effects to direct substitution patterns naturally, minimizing the need for protecting groups.

Retrosynthetic Analysis & Regiochemistry Strategy

The synthesis targets the asymmetric functionalization of the pyrimidine ring. The order of addition is non-trivial and dictated by the electronic properties of the intermediates.

The Regioselectivity Logic
  • Starting Material: 2,4,6-Trichloropyrimidine is symmetrical.[1][2] However, the C4/C6 positions are more electrophilic than C2 due to the para-like relationship with the ring nitrogens.

  • First Substitution (C4): The first nucleophile will preferentially attack C4 (or C6).

  • Second Substitution (C2 vs C6): This is the critical decision point.

    • If Step 1 is Morpholine: It forms 4-morpholino-2,6-dichloropyrimidine. The morpholine ring is moderately electron-donating.

    • If Step 1 is Ammonia: It forms 4-amino-2,6-dichloropyrimidine.[3][4] The primary amino group (-NH₂) is a strong electron donor via resonance (+M effect).

    • Directing Effect: The electron-donating group at C4 deactivates the position para to it (C6) and ortho to it (C5). The C2 position, situated between two nitrogens, remains sufficiently electrophilic. Therefore, a strong donor at C4 directs the second nucleophile to C2 .

Reaction Pathway Diagram[5][6]

SynthesisPath cluster_logic Regiocontrol Mechanism Start 2,4,6-Trichloropyrimidine (Starting Material) Step1 Step 1: Amination (NH3, 0-20°C) Start->Step1 S_NAr (C4 Selectivity) Inter Intermediate: 4-Amino-2,6-dichloropyrimidine Step1->Inter Step2 Step 2: Morpholine Substitution (Reflux) Inter->Step2 S_NAr (C2 Selectivity) Product Target: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Step2->Product Logic C4-NH2 deactivates C6 via resonance. Nucleophile forced to C2.

Figure 1: Sequential nucleophilic substitution pathway leveraging electronic directing effects.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

Objective: Selective mono-amination at the C4 position.

  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Ammonium Hydroxide (28-30% aq, 2.2 eq), THF (Solvent).

  • Key Parameter: Temperature control is vital to prevent di-amination.

Protocol:

  • Dissolution: Dissolve 2,4,6-trichloropyrimidine (18.3 g, 100 mmol) in THF (100 mL) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.

  • Addition: Slowly add Ammonium Hydroxide (25 mL, ~220 mmol) dropwise over 30 minutes. Maintain internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (3:1 Hexane:EtOAc) or HPLC.

  • Workup: Evaporate THF under reduced pressure. The residue will be a white/off-white solid suspended in water.

  • Filtration: Filter the solid and wash with cold water (2 x 20 mL) to remove ammonium chloride salts.

  • Drying: Dry in a vacuum oven at 45 °C.

  • Yield: Expected yield: 75–85% (12.3–14.0 g).

  • Characterization:

    • 1H NMR (DMSO-d6): δ 7.50 (br s, 2H, NH2), 6.45 (s, 1H, H-5).

Step 2: Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

Objective: Displacement of the C2-chloro group with morpholine.

  • Reagents: 4-Amino-2,6-dichloropyrimidine (Intermediate, 1.0 eq), Morpholine (2.5 eq), Ethanol or Isopropanol (Solvent).

  • Key Parameter: Heat is required to overcome the lower reactivity of the C2 position.

Protocol:

  • Setup: In a reaction vessel equipped with a reflux condenser, suspend 4-amino-2,6-dichloropyrimidine (10.0 g, 61 mmol) in Ethanol (80 mL).

  • Addition: Add Morpholine (13.3 mL, 152 mmol). The excess morpholine acts as both nucleophile and proton scavenger (base). Alternatively, use 1.1 eq Morpholine + 1.5 eq Triethylamine.

  • Reaction: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours.

    • Note: The reaction is slower than Step 1. If conversion is incomplete, extend time rather than increasing temperature excessively, which may risk displacing the C6-Cl.

  • Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product will crystallize.

  • Purification: Filter the solid. Wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield: 65–75% (8.5–9.8 g).

Analytical Data & Validation

To ensure the correct isomer (2-morpholino vs. 6-morpholino) was formed, NMR analysis is definitive.

ParameterExpected Value (Target: 2-Morpholino)Notes
Appearance White to off-white crystalline solidMelting Point: 160–162 °C
MS (ESI) m/z 229.1 [M+H]⁺Characteristic Cl isotope pattern (3:1 ratio for 229:231)
1H NMR (DMSO-d6) δ 6.60 (br s, 2H, NH2)Amino protons
δ 5.85 (s, 1H, H-5)Pyrimidine ring proton
δ 3.60–3.65 (m, 4H)Morpholine O-CH2
δ 3.50–3.55 (m, 4H)Morpholine N-CH2
Isomer Check HMBC CorrelationC2 carbon correlates with Morpholine N-CH2 protons.[1][5][6]

Isomer Differentiation: If the morpholine were at C6 (wrong isomer), the symmetry would be lower, and the chemical shift of H-5 would differ significantly due to the shielding effect of the ortho-morpholine. The described route (Amine first -> Morpholine second) is literature-validated to yield the 2-morpholino isomer.

Troubleshooting & Process Optimization

Solvent Effects[3]
  • Step 1: THF is preferred for solubility of the trichloropyrimidine. Water can be used if a surfactant is added, but yields are generally lower.

  • Step 2: Protic solvents like Ethanol facilitate the SₙAr transition state. Using aprotic polar solvents (DMF, DMSO) increases reaction rate but makes workup (removal of solvent) more difficult.

Impurity Profile
  • Di-morpholino impurity: If Step 2 is run too hot (>100°C) or for too long, the C6-Cl may also be displaced, forming 2,4-dimorpholino-6-aminopyrimidine.

  • Hydrolysis: Prolonged exposure to aqueous base at high temps can hydrolyze the C6-Cl to a hydroxyl group (6-hydroxy impurity).

Scalability

This process is highly scalable. On a kilogram scale, the exotherm in Step 1 must be managed by jacketed cooling. Step 2 requires efficient reflux condensers to prevent loss of morpholine.

References

  • Regioselectivity of SₙAr on Pyrimidines

    • Title: A Highly Regioselective Amin
    • Source: Organic Letters, 2006, 8(2), 367–370.
    • Context: Establishes the rule that C4 is the primary site of attack in 2,4-dichloropyrimidines, but electron donors modify this for subsequent steps.
  • Synthesis of 2,4-Diaminopyrimidine Derivatives

    • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evalu
    • Source: Molecules, 2017, 22(10), 1609.
    • Context: Provides experimental conditions for reacting amines with chloropyrimidines and workup procedures.
  • Process Chemistry Protocol

    • Title: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil (and subsequent functionaliz
    • Source: BenchChem Technical Protocols.[7][8]

    • Context: Validates the intermedi
  • General Heterocyclic Chemistry

    • Title: Nucleophilic substitution of 2,4-dichloropyrimidine.[1][9]

    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • Context: Explains the orbital interactions (LUMO)

Sources

Exploratory

Differentiating 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine and Its Isomers: A Technical Guide for Researchers

Abstract Substituted pyrimidines are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The precise arrangement of substituents on the pyrimidine core is critical, as even...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrimidines are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The precise arrangement of substituents on the pyrimidine core is critical, as even minor positional changes can profoundly impact biological efficacy. This technical guide provides an in-depth exploration of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine, a key pharmacophore, and its positional isomers. We will delve into the synthetic strategies that dictate isomeric outcomes, the analytical techniques essential for their differentiation, and the structure-activity relationships that govern their biological function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of pyrimidine-based therapeutics.

Introduction: The Significance of Isomerism in Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][3] The biological activity of these compounds is intricately linked to the spatial orientation of their substituents. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological profiles. This is due to the specific interactions—such as hydrogen bonding, hydrophobic interactions, and steric hindrance—that occur between the molecule and its biological target. Therefore, the ability to selectively synthesize and definitively characterize specific isomers is paramount in the development of safe and effective drugs.

This guide focuses on the trisubstituted pyrimidine, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine, and its potential positional isomers:

  • Isomer 1 (Target Compound): 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

  • Isomer 2: 4-Chloro-2-(4-morpholinyl)-6-pyrimidinamine

  • Isomer 3: 6-Chloro-4-(4-morpholinyl)-2-pyrimidinamine

Understanding the nuances of these isomers is crucial for elucidating structure-activity relationships (SAR) and for the rational design of next-generation pyrimidine-based inhibitors.

Synthetic Pathways and Regioselectivity

The synthesis of specifically substituted pyrimidines hinges on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The starting material, typically a di- or tri-chlorinated pyrimidine, possesses multiple reactive sites. The order and conditions of nucleophilic attack determine the final isomeric product.

Starting Materials and General Strategy

The synthesis of these isomers generally commences with a di- or tri-chlorinated pyrimidine precursor, such as 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for a stepwise and regioselective introduction of the morpholine and amine functionalities.

Synthesis of Isomer 1: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

A plausible synthetic route to the target compound involves a two-step nucleophilic substitution on a dichlorinated aminopyrimidine.

Protocol: Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

  • Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine. This intermediate is a key precursor and can be synthesized from 2-amino-4,6-dihydroxypyrimidine by reaction with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine.[4][5]

  • Step 2: Regioselective Morpholine Substitution. React 2-amino-4,6-dichloropyrimidine with morpholine. The reaction conditions, such as solvent and temperature, will be critical in directing the morpholine to the desired position.

Synthesis of Positional Isomers

The synthesis of the positional isomers requires a different strategic approach to direct the substituents to the correct positions.

  • Synthesis of Isomer 2 (4-Chloro-2-(4-morpholinyl)-6-pyrimidinamine): This would likely start from 4,6-dichloro-2-aminopyrimidine. Subsequent reaction with morpholine would need to be optimized for substitution at the 2-position.

  • Synthesis of Isomer 3 (6-Chloro-4-(4-morpholinyl)-2-pyrimidinamine): The synthesis could begin with 2,6-dichloro-4-aminopyrimidine, followed by a regioselective reaction with morpholine.

The regioselectivity of these reactions is influenced by factors such as the electronic nature of the pyrimidine ring, the nature of the nucleophile, and the reaction conditions. For instance, in many 2,4-functionalized pyrimidines, the 4-position is more reactive towards nucleophilic attack.[6]

Diagram: Synthetic Strategy Overview

G cluster_start Starting Materials cluster_isomers Isomer Synthesis 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Dichlorinated Aminopyrimidines Dichlorinated Aminopyrimidines 2,4,6-Trichloropyrimidine->Dichlorinated Aminopyrimidines Regioselective Amination Isomer 1 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Dichlorinated Aminopyrimidines->Isomer 1 Reaction with Morpholine Isomer 2 4-Chloro-2-(4-morpholinyl)-6-pyrimidinamine Dichlorinated Aminopyrimidines->Isomer 2 Reaction with Morpholine Isomer 3 6-Chloro-4-(4-morpholinyl)-2-pyrimidinamine Dichlorinated Aminopyrimidines->Isomer 3 Reaction with Morpholine

Caption: General synthetic approach to isomeric morpholinyl-pyrimidinamines.

Analytical Differentiation of Isomers

Unambiguous characterization of the synthesized isomers is critical. A combination of spectroscopic techniques is employed to elucidate the precise substitution pattern on the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for distinguishing between the isomers. The chemical shift of the pyrimidine ring proton and the carbon atoms will be highly dependent on the electronic environment created by the substituents.

  • 1H NMR: The singlet corresponding to the C5-proton of the pyrimidine ring will exhibit a distinct chemical shift for each isomer due to the different electronic effects of the neighboring substituents.

  • 13C NMR: The chemical shifts of the C2, C4, C5, and C6 carbons of the pyrimidine ring will be unique for each isomer. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign the proton and carbon signals and confirm the connectivity of the substituents.[7]

Table 1: Predicted Spectroscopic Data for Isomer Differentiation

IsomerPredicted 1H NMR (Pyrimidine H)Predicted 13C NMR (Key Carbons)Mass Spectrometry (m/z)
6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Unique singlet chemical shiftDistinct C2, C4, C6 signals[M+H]+
4-Chloro-2-(4-morpholinyl)-6-pyrimidinamine Different singlet chemical shiftUnique C2, C4, C6 signals[M+H]+
6-Chloro-4-(4-morpholinyl)-2-pyrimidinamine Yet another distinct singlet chemical shiftDifferentiated C2, C4, C6 signals[M+H]+
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compounds. While the isomers will have the same molecular weight, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can potentially provide structural information to help differentiate them.

Diagram: Analytical Workflow for Isomer Characterization

G Crude Product Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Isolated Isomer Isolated Isomer Purification (Chromatography)->Isolated Isomer NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Isolated Isomer->NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (MS, MS/MS) Mass Spectrometry (MS, MS/MS) Isolated Isomer->Mass Spectrometry (MS, MS/MS) Structure Elucidation Structure Elucidation NMR Spectroscopy (1H, 13C, 2D)->Structure Elucidation Mass Spectrometry (MS, MS/MS)->Structure Elucidation Confirmed Isomeric Structure Confirmed Isomeric Structure Structure Elucidation->Confirmed Isomeric Structure

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Executive Summary 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (also identified as 4-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (also identified as 4-Amino-6-chloro-2-morpholinopyrimidine) is a critical pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its structural integrity relies on the precise placement of substituents on the pyrimidine ring: an amine at C4, a morpholine ring at C2, and a chlorine atom at C6.

This protocol details a regioselective nucleophilic aromatic substitution (


)  strategy starting from 2,4,6-trichloropyrimidine.[1] The synthesis exploits the innate electronic differentiation of the pyrimidine core to sequentially install the amine and morpholine groups without the need for protecting groups.

Key Mechanistic Insight: The C4/C6 positions of 2,4,6-trichloropyrimidine are kinetically more electrophilic than the C2 position. By introducing the amine donor at C4 first, the ring is electronically deactivated, directing the subsequent morpholine attack to the now-favored C2 position (over the sterically crowded and electronically similar C6 position).

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-step cascade. Reversing the order of addition (Morpholine first, then Ammonia) would yield the regioisomer 2-amino-4-morpholino-6-chloropyrimidine, which is a common impurity profile failure mode.

Logic Flow Diagram

Retrosynthesis Target Target: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Inter Intermediate: 4-Amino-2,6-dichloropyrimidine Target->Inter  C-2 Substitution (Morpholine)    Regioselectivity: C2 > C6 SM Starting Material: 2,4,6-Trichloropyrimidine Inter->SM  C-4 Substitution (Ammonia)    Regioselectivity: C4 > C2

Figure 1: Retrosynthetic disconnection showing the necessity of sequential installation to achieve correct regiochemistry.

Materials & Equipment

Reagents
ReagentGrade/PurityRoleHazard Note
2,4,6-Trichloropyrimidine >98%Starting MaterialCorrosive, Sensitizer
Ammonium Hydroxide (28-30%) ACS ReagentReactant (Step 1)Volatile, Corrosive
Morpholine >99%Reactant (Step 2)Flammable, Corrosive
Ethanol (EtOH) AbsoluteSolventFlammable
Tetrahydrofuran (THF) AnhydrousSolventPeroxide former
Triethylamine (Et3N) >99%Base ScavengerFlammable, Toxic
Equipment
  • Reactor: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Cooling: Ice/Water bath (

    
    ).
    
  • Filtration: Buchner funnel with vacuum trap.

  • Analysis: HPLC-UV (C18 column),

    
    -NMR (DMSO-
    
    
    
    ).

Experimental Protocol

Stage 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

This step exploits the high electrophilicity of the C4 position. Temperature control is critical to prevent bis-amination (formation of 2,4-diamino species).

Workflow:

  • Preparation: Charge 2,4,6-trichloropyrimidine (10.0 g, 54.5 mmol) into the flask. Add THF (100 mL) and stir until fully dissolved.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Slowly add Ammonium Hydroxide (28% aq) (15 mL, ~2.0 equiv) dropwise over 30 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
       to minimize C2 substitution.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT,

    
    ) and stir for 4 hours.
    
    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or HPLC.[2] SM should be consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF/excess ammonia.

    • Suspend the resulting white solid in cold water (50 mL) and stir for 15 minutes to dissolve ammonium chloride salts.

    • Filter the precipitate and wash with cold water (

      
      ).
      
    • Dry in a vacuum oven at

      
       for 12 hours.
      
  • Yield: Expected 7.5 – 8.0 g (85-90%). White to off-white solid.

Stage 2: Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

With the amine installed at C4, the ring is deactivated. The C2 position becomes the preferred site for the second nucleophilic attack due to the "alpha-effect" of the ring nitrogens and the steric hindrance at C6 (ortho to the amine).

Workflow:

  • Preparation: Charge 4-Amino-2,6-dichloropyrimidine (5.0 g, 30.5 mmol) from Stage 1 into the reaction flask.

  • Solvation: Add Ethanol (60 mL). The solid may not dissolve completely at RT.

  • Base Addition: Add Triethylamine (5.1 mL, 36.6 mmol, 1.2 equiv) followed by Morpholine (3.2 mL, 36.6 mmol, 1.2 equiv).

    • Note: Using excess morpholine (2.5 equiv) without Et3N is also viable, but Et3N simplifies purification.

  • Reaction: Heat the mixture to Reflux (

    
    )  for 6–8 hours.
    
    • Monitoring: HPLC should show conversion of the intermediate (

      
       min) to product (
      
      
      
      min).
  • Workup:

    • Cool the mixture to RT.

    • Concentrate to ~1/3 of the original volume.

    • Pour the residue into crushed ice/water (100 mL) with vigorous stirring. The product will precipitate.

  • Purification:

    • Filter the solid.[2]

    • Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

    • Dry under vacuum at

      
      .[2]
      
  • Yield: Expected 5.5 – 6.2 g (85-95%). White crystalline solid.

Process Logic & Pathway Visualization

The following diagram illustrates the reaction pathway and the electronic logic governing the regioselectivity.

SynthesisPathway cluster_impurities Potential Impurities (Avoided) SM 2,4,6-Trichloropyrimidine Step1 Step 1: Amination (Kinetic Control) SM->Step1 NH3 / THF 0°C Imp1 2-Amino isomer Inter 4-Amino-2,6- dichloropyrimidine Step1->Inter Major Isomer (C4 Attack) Step2 Step 2: Morpholine Sub. (Thermodynamic/Electronic Control) Inter->Step2 Morpholine / EtOH Reflux Prod 6-Chloro-2-(4-morpholinyl)- 4-pyrimidinamine Step2->Prod Major Isomer (C2 Attack) Imp2 Bis-morpholino adduct

Figure 2: Reaction scheme highlighting the sequential regioselective substitutions.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard spectral data points.

TechniqueParameterExpected Signal / ObservationInterpretation
HPLC Purity>98% AreaSingle peak, no starting material.
MS (ESI+) m/z215.1 [M+H]+Consistent with Cl isotope pattern (3:1 ratio for 215/217).
1H NMR

(DMSO-

)
6.60 (s, 2H)

protons (Broad singlet).
5.85 (s, 1H)C5-H Pyrimidine proton (Singlet).
3.60 - 3.75 (m, 8H)Morpholine

protons.
Appearance VisualWhite crystalline powderColored impurities indicate oxidation or polymerization.

Troubleshooting & Optimization

Issue: Formation of Bis-substituted Product
  • Observation: Mass spec shows M+H = 266 (Bis-morpholine).

  • Cause: Reaction temperature too high in Step 2 or large excess of morpholine used.

  • Solution: Strictly control reflux temperature. Monitor reaction by HPLC and stop immediately upon consumption of intermediate.

Issue: Low Regioselectivity in Step 1
  • Observation: Presence of 2-amino-4,6-dichloropyrimidine (isomer).[3]

  • Cause: Addition of ammonia was too fast or temperature rose above

    
    .
    
  • Solution: Ensure slow dropwise addition. Use a cryostat if ice bath fluctuation is an issue.

Issue: Poor Solubility in Step 2
  • Observation: Reaction is a slurry and conversion is slow.

  • Solution: Switch solvent from Ethanol to n-Butanol or Dioxane to allow higher reaction temperatures (

    
    ), but be wary of bis-substitution.
    

References

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics. QM Magic Class, Chapter 29.[4] Link

  • National Institutes of Health (NIH). (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.[5] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.Link

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines.[3][7][8][9][10] EP2307355. Link

  • ResearchGate. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin.[11] Link

Sources

Application

Application Note: Nucleophilic Substitution of 6-Chloro-2-morpholinopyrimidin-4-amine (CAS 3549-05-1)

This Application Note and Protocol guide details the reaction conditions for the nucleophilic substitution of CAS 3549-05-1 , chemically identified as 6-Chloro-2-morpholinopyrimidin-4-amine (also known as 4-amino-6-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for the nucleophilic substitution of CAS 3549-05-1 , chemically identified as 6-Chloro-2-morpholinopyrimidin-4-amine (also known as 4-amino-6-chloro-2-morpholinopyrimidine).[1]

[1]

Introduction & Molecule Profile[2][3][4]

Target Molecule: 6-Chloro-2-morpholinopyrimidin-4-amine CAS: 3549-05-1 Molecular Formula:


Molecular Weight:  214.65  g/mol [1][2]
Reactivity Analysis

CAS 3549-05-1 represents a "deactivated" chloropyrimidine scaffold .[1] While pyrimidines are generally electron-deficient and susceptible to Nucleophilic Aromatic Substitution (


), this specific molecule possesses two strong electron-donating groups (EDGs):
  • Morpholine at C2: Donates electron density via the ring nitrogen.[1]

  • Amine at C4: Strongly donates electron density into the ring via resonance.[1]

The Challenge: These EDGs increase the electron density of the pyrimidine ring, significantly raising the activation energy required to displace the remaining chlorine at position C6 compared to a tri- or di-chloropyrimidine. Consequently, standard mild


 conditions (e.g., room temperature, weak bases) often fail. Successful substitution requires forcing conditions  (high temperature, polar aprotic solvents) or transition-metal catalysis .[1]
Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism:[1]

  • Nucleophilic Attack: The nucleophile attacks C6, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).[1]

  • Elimination: The chloride ion is expelled, restoring aromaticity.[1] Note: Due to the electron-rich nature of the substrate, Step 1 is the rate-determining step and requires significant thermal energy to overcome the electronic repulsion.

Critical Reaction Parameters

A. Solvent Selection

The choice of solvent is dictated by the need for high reaction temperatures (


) and solubility of the polar substrate.
SolventBoiling PointSuitabilityNotes
n-Butanol 117°CHigh Excellent for amine nucleophiles; protic nature can assist leaving group departure (H-bonding to Cl).[1]
DMSO 189°CHigh Best for unreactive nucleophiles; enhances nucleophilicity of anions.[1] Requires aqueous workup.[1]
NMP 202°CMedium Good for very high temp (

), but difficult to remove.[1]
1,4-Dioxane 101°CLow Often too low boiling for this specific substrate unless used in a sealed pressure vessel.[1]
B. Base Selection

A base is required to neutralize the HCl byproduct.[1]

  • Organic Bases (DIPEA,

    
    ):  Preferred for amine nucleophiles in organic solvents. DIPEA is superior at high T due to lower volatility and steric bulk preventing quaternization.[1]
    
  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Essential for phenols/thiols or weak amine nucleophiles. Cesium carbonate is preferred in difficult cases due to the "cesium effect" (higher solubility/reactivity in organic media).[1]
C. Temperature Control
  • Minimum Threshold: Reactions with CAS 3549-05-1 rarely proceed below 80°C .[1]

  • Optimal Range: 100°C – 130°C.[1]

  • Pressure: For volatile nucleophiles (e.g., methylamine, ethylamine), a sealed pressure tube or autoclave is mandatory .

Experimental Protocols

Protocol A: Thermal Amination (Displacement with Primary/Secondary Amines)

Use this protocol for standard aliphatic amines (e.g., piperidine, benzylamine).

Materials:

  • Substrate: CAS 3549-05-1 (1.0 equiv)[1]

  • Nucleophile: Amine (1.5 – 2.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: n-Butanol (anhydrous)[1]

Step-by-Step:

  • Setup: Charge a reaction vial (pressure-rated if using low-boiling amines) with CAS 3549-05-1 (1.0 mmol, 215 mg).

  • Dissolution: Add n-Butanol (3.0 mL). Stir until suspended/dissolved.

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine nucleophile (1.5 mmol).

  • Reaction: Seal the vessel and heat to 110°C (block temperature). Stir magnetically at 600 rpm.

  • Monitoring: Monitor by HPLC or TLC (System: 5% MeOH in DCM) after 4 hours.

    • Checkpoint: If conversion is <50%, increase temperature to 130°C or switch solvent to DMSO.

  • Workup:

    • Cool to room temperature.[1][3]

    • Evaporate n-Butanol under reduced pressure (rotary evaporator).

    • Redissolve residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Etherification (Displacement with Alkoxides)

Use this protocol for introducing alkoxy groups (e.g., -OMe, -OEt).[1]

Materials:

  • Substrate: CAS 3549-05-1 (1.0 equiv)[1]

  • Nucleophile: Sodium Alkoxide (e.g., NaOMe) (2.0 equiv)

  • Solvent: Corresponding Alcohol (e.g., Methanol) or THF/DMF mixture.

Step-by-Step:

  • Preparation: In a dry flask under Nitrogen/Argon, dissolve Sodium metal (2.0 equiv) in the dry alcohol to generate the alkoxide in situ (or use commercial alkoxide solution).

  • Addition: Add CAS 3549-05-1 (1.0 equiv) as a solid or solution in a minimal amount of dry THF.

  • Reaction: Heat to Reflux (65°C for MeOH, higher for others).

    • Note: Because alkoxides are stronger nucleophiles than amines, refluxing alcohol is often sufficient. If not, add dry DMF and increase temp to 100°C.

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with Ethyl Acetate.[1]

    • Critical: Ensure complete removal of DMF if used (wash with

      
       solution).[1]
      
Protocol C: Buchwald-Hartwig Amination (Catalytic Alternative)

Use this protocol if Thermal


 (Protocol A) fails (e.g., with anilines or sterically hindered amines).[1]

Materials:

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Xantphos or BINAP (10 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon.

  • Charge: Add CAS 3549-05-1 (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    , and Ligand.[1]
  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 100°C overnight.

  • Filtration: Filter through a Celite pad to remove Palladium residues.[1]

  • Purification: Column chromatography.

Visual Workflows

Reaction Logic & Decision Tree

ReactionLogic Start Start: CAS 3549-05-1 (6-Cl-2-morpholino-4-amino-pyrimidine) Choice Select Nucleophile Start->Choice Amine Amine (R-NH2) Choice->Amine Alkoxide Alkoxide (RO-) Choice->Alkoxide AmineType Amine Type? Amine->AmineType ProtocolB Protocol B: Etherification Solvent: Alcohol/THF Temp: Reflux Base: NaOR Alkoxide->ProtocolB Aliphatic Aliphatic (Primary/Secondary) AmineType->Aliphatic Aromatic Aromatic (Aniline) or Steric Hindrance AmineType->Aromatic ProtocolA Protocol A: Thermal SNAr Solvent: n-Butanol Temp: 110-130°C Base: DIPEA Aliphatic->ProtocolA Preferred ProtocolC Protocol C: Pd-Catalysis (Buchwald-Hartwig) Solvent: Dioxane Cat: Pd2(dba)3/Xantphos Aromatic->ProtocolC Required Check Switch Method ProtocolA->Check Low Yield? Check->ProtocolC Try Catalysis

Figure 1: Decision matrix for selecting the optimal substitution protocol based on nucleophile type.

Mechanistic Pathway[5][6]

Mechanism Substrate Substrate (CAS 3549-05-1) TS Meisenheimer Complex (High Energy) Substrate->TS + Nu: (Slow) Requires Heat Product Substituted Product (2,4,6-Trisubstituted) TS->Product - Cl- (Fast)

Figure 2: Simplified


 pathway highlighting the high-energy intermediate due to ring deactivation.[1]

References

  • Structure & Identity: PubChem Compound Summary for CID 735152 (Related Chloropyrimidines) and vendor data for CAS 3549-05-1 confirming structure as 6-Chloro-2-morpholinopyrimidin-4-amine.[1]

  • Mechanistic Insight:March's Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution: The Mechanism." Wiley, 2019.
  • Protocol Grounding (Thermal): Roh, K. R., et al. "Synthesis of 2,4,6-trisubstituted pyrimidines as potential kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.
  • Protocol Grounding (Catalytic): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

Sources

Method

Application Note: Solubility &amp; Handling of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1). It synthesizes physicochemical principles...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1). It synthesizes physicochemical principles with practical laboratory workflows to ensure reproducibility in biological and chemical assays.

CAS: 3549-05-1 | MW: 214.65 g/mol | Formula: C₈H₁₁ClN₄O

Executive Summary

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine is a critical heterocyclic intermediate, primarily utilized in the synthesis of PI3K, mTOR, and other kinase inhibitors. Its structure features a pyrimidine core substituted with a solubilizing morpholine ring and a reactive amine.

While the morpholine moiety improves polarity compared to trichloropyrimidine precursors, the compound exhibits class-typical solubility limitations : it is highly soluble in dipolar aprotic solvents (DMSO) but shows limited solubility in protic organic solvents (Methanol) and poor solubility in aqueous media. This guide provides a standardized protocol for preparing stable stock solutions to prevent "silent precipitation"—a common cause of assay variability.

Physicochemical Profile & Solvent Selection[1]

Data Summary Table
PropertyValue / Description
Appearance White to off-white crystalline solid
Molecular Weight 214.65 g/mol
LogP (Predicted) ~1.2 (Moderate lipophilicity)
pKa (Predicted) ~6.3 (Weak base)
Storage (Solid) -20°C, desiccated, protected from light
Solubility Matrix

The following values represent working benchmarks derived from structural analogs (e.g., 4-Amino-2,6-dichloropyrimidine) and standard laboratory practice for morpholino-pyrimidines.

SolventSolubility RatingEstimated Max Conc.Application
DMSO High > 50 mM (~10 mg/mL)Primary Stock Solution. Recommended for long-term storage at -20°C.
Methanol Moderate ~10–20 mMIntermediate Dilutions. Useful for HPLC prep or synthesis, but prone to evaporation.
Ethanol Low-Moderate < 10 mMAlternative to methanol; requires sonication.
Water / PBS Poor < 0.1 mMDo NOT use for stock. Compound will precipitate immediately at high concentrations.

Critical Insight: The morpholine oxygen acts as a weak hydrogen bond acceptor, enhancing solubility in DMSO. However, the planar pyrimidine ring drives crystal lattice energy, making dissolution in methanol slower and often requiring thermal energy (warming) to initiate.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a validated 50 mM stock solution free of micro-precipitates.

Materials
  • Compound: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polypropylene for long-term storage due to potential leaching.

Workflow Diagram (Graphviz)

StockPrep Start Start: Solid Compound (CAS 3549-05-1) Weigh Step 1: Weigh ~10.7 mg (Target: 50 mM in 1 mL) Start->Weigh Calc Step 2: Calculate DMSO Volume Vol (mL) = Mass (mg) / 10.73 Weigh->Calc AddSolvent Step 3: Add Anhydrous DMSO (Room Temperature) Calc->AddSolvent Mix Step 4: Vortex (30s) -> Sonicate (5 min) Ensure visual clarity AddSolvent->Mix QC QC Check: Is solution clear? Mix->QC Store Store: -20°C in Aliquots (Avoid Freeze-Thaw) QC->Store Yes Warm Correction: Warm to 37°C Repeat Sonication QC->Warm No (Cloudy) Warm->Mix

Figure 1: Decision-based workflow for preparing high-integrity DMSO stock solutions.

Step-by-Step Procedure
  • Calculation: To prepare 1 mL of 50 mM stock:

    • Required Mass:

      
      .
      
  • Weighing: Weigh approximately 10–15 mg of powder into a tared amber vial. Record the exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM using the formula:

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • Note: If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution must be completely clear.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50–100 µL) to prevent freeze-thaw degradation. Store at -20°C.

Protocol 2: Working Solutions & Serial Dilution (Methanol/Buffer)

Objective: Dilute the Master Stock for analytical (HPLC) or biological assays without inducing precipitation.

The "Solvent Shock" Phenomenon

Directly adding a high-concentration DMSO stock (50 mM) to an aqueous buffer often causes immediate precipitation due to the hydrophobic nature of the pyrimidine core. An intermediate dilution step is required.

Dilution Strategy

Method A: For HPLC/Analytical (Methanol Dilution)

  • Intermediate: Dilute DMSO stock 1:10 into Methanol (Result: 5 mM).

    • Why Methanol? It is miscible with DMSO and solubilizes the compound well enough for this concentration, preventing crash-out.

  • Final: Dilute the Intermediate 1:10 into Mobile Phase (e.g., Water/MeOH 50:50).

Method B: For Biological Assays (Aqueous Buffer)

  • Step 1: Prepare a 100x concentrate in 100% DMSO .

    • Example: If final assay conc is 10 µM, prepare a 1 mM DMSO working solution from the 50 mM Master Stock.

  • Step 2: Add 1 µL of the 1 mM DMSO working solution to 999 µL of Assay Buffer (rapid injection while vortexing).

    • Result: 1 µM final concentration, 0.1% DMSO.

    • Safety Check: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity or enzyme inhibition.

Serial Dilution Workflow (Graphviz)

Dilution cluster_warning Critical Control Point Stock 50 mM Stock (100% DMSO) Inter Intermediate (Methanol or DMSO) Stock->Inter Dilute 1:10 (Avoid Water here) Warning Do NOT dilute 50 mM stock directly into PBS. Precipitation Risk! Stock->Warning Final Assay Well (Aqueous Buffer) Inter->Final Dilute 1:100 (Rapid Mixing)

Figure 2: Serial dilution strategy to mitigate solubility limits in aqueous media.

Quality Control & Troubleshooting

Visual Verification

Before every assay, perform a Light Scattering Check :

  • Pipette the final working solution into a clear tube.

  • Shine a laser pointer (or strong LED) through the liquid.

  • Tyndall Effect: If a visible beam path (scattering) appears, micro-precipitation has occurred. Discard and re-optimize dilution.

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudiness in Methanol Concentration too high (>20 mM) or cold solvent.Warm methanol to 30°C; Sonicate; Dilute to <10 mM.
Precipitate in Buffer "Solvent Shock" (rapid polarity change).Use the "Intermediate Step" (Method B above). Increase vortex speed during addition.
Yellowing of DMSO Stock Oxidation of the amine.Check storage (must be -20°C). If older than 6 months, verify purity by LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3549-05-1 (6-Chloro-2-morpholin-4-ylpyrimidin-4-amine). Retrieved from [Link]

  • ResearchGate (2016). Protocol: Preparation of Stock Solutions for Hydrophobic Compounds in DMSO. Retrieved from [Link]

  • Emulate Bio (2019). Compound Treatment Solution Preparation: DMSO Handling Guidelines. Retrieved from [Link]

Application

Application Note: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine in PI3K Drug Discovery

This Application Note and Protocol Guide details the utilization of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) as a privileged scaffold in the development of Phosphoinositide 3-kinase (PI3K) inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) as a privileged scaffold in the development of Phosphoinositide 3-kinase (PI3K) inhibitors.

Executive Summary

The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth and survival, frequently dysregulated in oncology. The 2-morpholino-4-aminopyrimidine core has emerged as a "privileged structure" for Type I ATP-competitive kinase inhibitors. The morpholine moiety functions as a critical hydrogen-bond acceptor for the hinge region (specifically Val851 in PI3K


), while the pyrimidine ring scaffolds the molecule within the ATP binding pocket.

This guide focuses on 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine , a versatile intermediate where the C-6 chlorine serves as a reactive handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) to target the "affinity pocket," thereby tuning isoform selectivity (


).

Chemical Biology & Mechanism of Action

Structural Logic

The efficacy of this scaffold rests on three structural pillars:

  • Hinge Binder (C-2 Morpholine): The morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 (in PI3K

    
    ). This anchors the inhibitor.
    
  • Scaffold Core (Pyrimidine): Occupies the adenine binding pocket.

  • Exit Vector (C-6 Chlorine): The chlorine atom is positioned towards the "affinity pocket" (ribose binding region). Substitution at this position with heteroaryl groups allows for specific interactions with non-conserved residues (e.g., Gln859 in PI3K

    
    ), driving potency and isoform selectivity.
    
Signaling Pathway Context

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, subsequently blocking the recruitment and activation of AKT.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: PI3K signaling cascade highlighting the intervention point of the scaffold-based inhibitor.

Experimental Protocols

Protocol A: Chemical Synthesis & Derivatization

Objective: Synthesize the core scaffold and perform a Suzuki coupling to generate a lead compound.

Retrosynthetic Analysis: The target scaffold (Isomer A) is best accessed via sequential nucleophilic aromatic substitution (


) on 2,4,6-trichloropyrimidine. Note that C-4 is more reactive than C-2.[1]
  • Step 1: C-4 amination (NH3).

  • Step 2: C-2 substitution (Morpholine).[2][3][4]

  • Step 3: C-6 coupling (Aryl Boronic Acid).

Step-by-Step Methodology
  • Synthesis of 4-Amino-2,6-dichloropyrimidine:

    • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in THF at 0°C.

    • Slowly bubble ammonia gas or add ammonium hydroxide (1.1 eq).

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The major product is the C-4 substituted amine due to the activation of the para-position relative to the ring nitrogen.

    • Purification: Precipitate with water, filter, and dry.

  • Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (The Scaffold):

    • Dissolve 4-amino-2,6-dichloropyrimidine (1.0 eq) in Ethanol or DMF.

    • Add Morpholine (1.2 eq) and DIPEA (2.0 eq).

    • Heat to 80°C for 4-6 hours.

    • Mechanistic Note: The amino group at C-4 deactivates the C-6 position (vinylogous donation). The C-2 position, located between two nitrogens, becomes the preferred site for the second nucleophilic attack under these conditions.

    • Validation: Verify regiochemistry via NOESY NMR (interaction between morpholine protons and pyrimidine C-5 proton indicates C-4/C-6 placement; lack thereof suggests C-2).

    • Yield: Typically 60-75%.

  • Suzuki-Miyaura Coupling (Diversification):

    • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq),

      
       (2M aq, 3.0 eq), Dioxane/Water (4:1).
      
    • Procedure: Degas solvents. Mix reagents in a microwave vial. Heat at 120°C (microwave) for 30 mins or 90°C (oil bath) for 4 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (DCM/MeOH gradient).

Synthesis_Workflow SM 2,4,6-Trichloropyrimidine Int1 4-Amino-2,6-dichloropyrimidine SM->Int1 NH3, THF, 0°C (SNAr @ C4) Scaffold 6-Chloro-2-morpholino-4-amine (Target Scaffold) Int1->Scaffold Morpholine, 80°C (SNAr @ C2) Lead Final PI3K Inhibitor (6-Aryl-substituted) Scaffold->Lead Ar-B(OH)2, Pd cat. (Suzuki Coupling)

Figure 2: Synthetic route for the generation of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine and subsequent lead generation.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine


 values for PI3K isoforms (

).

Principle: PI3K converts PIP2 to PIP3, consuming ATP and generating ADP. The ADP-Glo assay quantifies ADP production via a luciferase-coupled reaction.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 3 mM

      
      , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
      
    • Substrate: PIP2:PS lipid vesicles (sonicated).

  • Reaction Setup (384-well plate):

    • Add 2

      
      L of Compound (serial dilution in DMSO).
      
    • Add 2

      
      L of PI3K Enzyme (0.5 - 2 nM final). Incubate 15 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix (ATP 
      
      
      
      apparent, typically 10-50
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 6

      
      L ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
      
    • Add 12

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
    • Read Luminescence.

  • Data Analysis:

    • Normalize to DMSO control (0% inhibition) and No Enzyme control (100% inhibition).

    • Fit curves using a 4-parameter logistic model (GraphPad Prism).

Protocol C: Cellular Potency (Western Blot)

Objective: Assess inhibition of downstream signaling (pAKT S473) in PC3 (PTEN null) or MCF7 (PIK3CA mutant) cells.

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Replace medium with serum-free medium for 16 hours (synchronizes cells).

  • Treatment: Treat with Compound (0.1, 1, 10

    
    M) for 1-2 hours.
    
    • Optional: Stimulate with Insulin or EGF (100 ng/mL) for the last 15 mins if using non-constitutively active lines.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-pAKT (Ser473) [Rabbit, 1:1000].

    • Control Ab: Anti-Total AKT or Anti-GAPDH.

  • Quantification: Densitometry analysis. Calculate

    
    .
    

Data Presentation & Interpretation

Table 1: Expected SAR Trends for Scaffold Derivatives

C-6 Substituent (R)PI3K

Potency (

)
Selectivity ProfileStructural Rationale
-Cl (Scaffold) > 10

M
LowLacks affinity pocket interactions.
-Phenyl ~ 500 nMModerateHydrophobic packing in affinity pocket.
-Indole / Pyridine < 50 nMHighH-bond donor/acceptor interacts with specific residues (e.g., Asp810, Tyr836).
-Phenol < 10 nMHighOH forms H-bond with Asp810 (biomimetic of ATP ribose OH).
Lead Optimization Decision Tree

Decision_Tree Start Synthesize C-6 Derivative Biochem Biochemical Assay (PI3K alpha) Start->Biochem Potent IC50 < 50 nM? Biochem->Potent Selectivity Isoform Profiling (beta, delta, gamma) Potent->Selectivity Yes Redesign Modify C-6 Substituent (Add H-bond donor/acceptor) Potent->Redesign No Cellular Cellular Assay (pAKT S473) Selectivity->Cellular Selectivity > 10x Selectivity->Redesign Non-selective PK ADME/PK Profiling Cellular->PK EC50 < 500 nM Cellular->Redesign Poor Permeability

Figure 3: Strategic workflow for optimizing the 6-Chloro-2-morpholino-4-aminopyrimidine scaffold.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 2012.

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 2024.

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Synthesis, 2011.

  • ZSTK474, a new phosphatidylinositol 3-kinase inhibitor, blocks cell cycle progression and induces apoptosis in human cancer cells. Cancer Science, 2006. (Reference for morpholine binding mode).

  • PubChem Compound Summary for CID 20561338: 6-Chloro-2-morpholinopyrimidin-4-amine.

Sources

Method

Application Note: Optimized Buchwald-Hartwig Amination of Chloropyrimidine Derivatives

Executive Summary Chloropyrimidines represent a unique challenge in palladium-catalyzed cross-coupling. While their electron-deficient nature facilitates rapid oxidative addition, this same property makes the pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrimidines represent a unique challenge in palladium-catalyzed cross-coupling. While their electron-deficient nature facilitates rapid oxidative addition, this same property makes the pyrimidine ring susceptible to side reactions (hydrolysis) and catalyst poisoning via non-productive coordination of the pyrimidine nitrogen to the palladium center. This guide provides a scientifically grounded protocol for coupling chloropyrimidines with amines, emphasizing the use of bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) and Pd-precatalyst architectures to overcome these specific inhibition mechanisms.

Mechanistic Insight: The "Pyrimidine Paradox"

To successfully couple chloropyrimidines, one must understand the competition occurring at the molecular level.

Electronic Activation vs. Catalyst Inhibition

Unlike chlorobenzenes, chloropyrimidines are highly activated for the initial step of the catalytic cycle—Oxidative Addition (OA) —due to the electron-withdrawing nature of the nitrogen atoms in the ring. However, these same nitrogen atoms present a liability.

  • The Trap: The basic nitrogen of the pyrimidine ring can displace the phosphine ligand or occupy a vacant coordination site on the Pd(II) intermediate. This forms a stable, off-cycle "resting state" complex (Pd-N interaction) that halts turnover.

  • The Solution: Ligands must be sterically bulky enough to prevent this

    
    -N coordination while still allowing the amine nucleophile to approach.
    
Regioselectivity Rules

If working with polychlorinated substrates (e.g., 2,4-dichloropyrimidine), reactivity follows electrophilicity:

  • C4/C6 Position: Most reactive (closest to N, highest electron deficiency).

  • C2 Position: Moderately reactive.

  • C5 Position: Least reactive (requires forcing conditions).

Visualizing the Challenge

The following diagram illustrates the standard catalytic cycle versus the specific "Death Loop" caused by pyrimidine nitrogen coordination.

Buchwald_Pyrimidine_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Facile for Pyrimidines) Pd0->OxAdd + Chloropyrimidine PdII_Ar L-Pd(II)-Ar-Cl OxAdd->PdII_Ar Trap CATALYST POISONING (Pd-N Pyrimidine Coordination) PdII_Ar->Trap Low Steric Bulk Ligand AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Bulky Ligand (BrettPhos) Trap->PdII_Ar Reversible (Slow) RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - Base/HCl RedElim->Pd0 Regeneration Product Aminopyrimidine Product RedElim->Product

Figure 1: The Catalytic Cycle highlighting the competition between productive amine coordination and non-productive pyrimidine-N binding (Catalyst Poisoning).

Strategic Optimization Matrix

Do not use a "one-size-fits-all" approach. Select your catalyst system based on the nucleophile (amine) type.[1]

Table 1: Ligand & Base Selection Guide[2]
VariablePrimary Amines (Anilines/Alkyl)Secondary Amines (Cyclic/Acyclic)Amides / Carbamates
Preferred Ligand BrettPhos RuPhos tBuBrettPhos
Why? High bulk prevents Pd-N coordination; promotes OA.Specialized for steric bulk of 2° amines.Electronic modification prevents amidate binding issues.
Alt. Ligand XantPhos (for rigid substrates)BINAP (older, but cheap)XantPhos
Base (Standard) NaOtBu (Strong, fast)NaOtBuK3PO4 (Weak, slow)
Base (Sensitive) Cs2CO3 or K2CO3LiHMDS (Soluble)Cs2CO3
Solvent 1,4-Dioxane or t-Amyl AlcoholToluene or Dioxanet-Butanol or Dioxane
Temp 80–100 °C80–110 °C100–120 °C

Detailed Experimental Protocol

Protocol A: The "Gold Standard" (Precatalyst Method)

Recommended for medicinal chemistry scale (50 mg – 5 g). Note: Using Pd-precatalysts (Gen 3 or Gen 4) is superior to mixing Pd2(dba)3 + Ligand because it ensures a 1:1 Pd:L ratio and prevents the formation of inactive Pd-clusters.

Materials:
  • Substrate: 4-Chloropyrimidine derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (0.01 – 0.05 equiv / 1-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Pd Precatalyst , Base (NaOtBu) , and Chloropyrimidine .

    • Critical: If the amine is a solid, add it now. If liquid, add in step 3.

  • Solvent Degassing:

    • Sparge anhydrous 1,4-Dioxane with Nitrogen for 10-15 minutes. Oxygen is detrimental to the active Pd(0) species.[2]

  • Addition:

    • Add the degassed solvent to the vial via syringe.[2]

    • Add the Liquid Amine via microliter syringe.

    • Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Reaction:

    • Place in a pre-heated block at 80 °C .

    • Stir vigorously (1000 RPM). The high density of inorganic bases requires rapid stirring to maintain a heterogeneous suspension.

    • Monitor via LCMS at 1 hour. Most activated pyrimidines convert fully within 1-4 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a small pad of Celite (removes Pd black and salts).

    • Concentrate in vacuo.

    • Purify via flash chromatography (typically DCM/MeOH gradients for polar pyrimidines).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic flow to diagnose the issue.

Troubleshooting_Flow Start Reaction Failed / Low Yield Q1 Is Starting Material (SM) consumed? Start->Q1 NoConv SM Intact (No Conversion) Q1->NoConv No SideRxn SM Consumed but No Product Q1->SideRxn Yes Check1 Catalyst Poisoning? Switch to BrettPhos (Bulkier) NoConv->Check1 Check2 Oxidative Addition Failure? Increase Temp to 110°C Check1->Check2 Hydrolysis Hydroxypyrimidine Formed? (M+16-Cl peak) SideRxn->Hydrolysis Soln_Hydro System not Anhydrous. Use Fresh NaOtBu. Switch to t-Amyl Alcohol. Hydrolysis->Soln_Hydro Yes Dehal De-halogenation? (M-Cl+H peak) Hydrolysis->Dehal No Soln_Dehal Beta-Hydride Elimination. Switch to RuPhos. Lower Temp. Dehal->Soln_Dehal Yes

Figure 2: Diagnostic workflow for optimizing failed reactions.

Common Pitfalls
  • Hydrolysis (The "OH" impurity):

    • Symptom:[1][3][2][4][5][6] LCMS shows a peak corresponding to the phenol form (Mass = SM - Cl + OH).

    • Cause: Wet solvent or "aged" hygroscopic base (NaOtBu absorbs moisture rapidly).

    • Fix: Use fresh bottles of base; store base in desiccator; switch to hydrophobic solvents like Toluene.

  • Regioselectivity Drift:

    • Scenario: Substrate is 2,4-dichloropyrimidine.

    • Control: To target C4 exclusively, run at Room Temperature first. Heating promotes C2 substitution. Use 1.0 equivalent of amine strictly.

References

  • Mechanistic Studies on Ligand Effects (BrettPhos vs RuPhos)

    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[7]

    • Source: ACS Omega / PMC.
  • General Buchwald-Hartwig Methodology

    • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[8]

    • Source: Chemical Science (RSC).
  • Regioselectivity in Chloropyrimidines

    • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[9]

    • Source: Organic Letters (ACS).
  • Precatalyst Generations (G3/G4)

    • Buchwald Prec
    • Source: Sigma-Aldrich / Merck Technical Library.

Sources

Application

Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors from CAS 3549-05-1

This Application Note and Protocol guide details the use of CAS 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine) as a strategic building block in the synthesis of pyrimidine-based kinase inhibitors, specifically target...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of CAS 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine) as a strategic building block in the synthesis of pyrimidine-based kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling pathway.

Introduction & Executive Summary

CAS 3549-05-1 , identified as 6-Chloro-2-morpholinopyrimidin-4-amine (also known as 4-amino-6-chloro-2-morpholinopyrimidine), is a "privileged scaffold" in medicinal chemistry. Its structural motif—a pyrimidine ring substituted with a solubilizing morpholine group and a reactive handle (chlorine)—serves as the core for a wide class of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

The pyrimidine pharmacophore is critical for ATP-competitive inhibition, where the N1 and N3 nitrogens (or exocyclic amines) often form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The C6-chlorine atom in CAS 3549-05-1 allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Chemical Attributes
PropertySpecification
CAS Number 3549-05-1
IUPAC Name 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine
Molecular Formula C₈H₁₁ClN₄O
Molecular Weight 214.65 g/mol
Core Reactivity SNAr (C6), Pd-Catalyzed Coupling (C6), Amide Coupling (Exocyclic NH₂)
Target Application PI3K

Inhibitors, mTOR Inhibitors, DNA-PK Inhibitors

Scientific Mechanism & Retrosynthesis

The "Privileged" Nature of the Scaffold

The 2-morpholino-4-aminopyrimidine core mimics the adenine ring of ATP.

  • Hinge Binding: The pyrimidine nitrogens and the C4-amino group function as a donor-acceptor motif, anchoring the molecule to the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Solubility & ADME: The C2-morpholine ring projects into the solvent-exposed region, significantly improving water solubility and metabolic stability compared to phenyl analogs.

  • Selectivity Vector: The C6 position (occupied by Cl in the starting material) is the vector for introducing "affinity pockets" (aryl or heteroaryl groups) that determine selectivity between lipid kinases (PI3K) and protein kinases.

Retrosynthetic Logic

The synthesis of a target PI3K inhibitor (Target 3 ) from CAS 3549-05-1 (1 ) typically involves a Suzuki-Miyaura coupling to install an aryl group at the C6 position.

Retrosynthesis Target Target PI3K Inhibitor (2-Morpholino-4-amino-6-arylpyrimidine) Intermed CAS 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine) Target->Intermed Suzuki Coupling (C-C Bond Formation) Boronic Aryl Boronic Acid (Ar-B(OH)2) Target->Boronic Coupling Partner

Caption: Retrosynthetic disconnection of a generic PI3K inhibitor revealing CAS 3549-05-1 as the key electrophilic partner.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C6-Arylation)

This protocol describes the conversion of CAS 3549-05-1 into a biaryl kinase inhibitor intermediate. The reaction utilizes a palladium catalyst to couple the chloropyrimidine with an aryl boronic acid.

Target: Preparation of 4-Amino-6-(3-hydroxyphenyl)-2-morpholinopyrimidine (A model PI3K inhibitor core).

Reagents & Materials
  • Substrate: CAS 3549-05-1 (1.0 eq, 214.65 mg/mmol)

  • Coupling Partner: 3-Hydroxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, charge CAS 3549-05-1 (1.0 mmol, 215 mg) and 3-hydroxyphenylboronic acid (1.2 mmol, 166 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Degassing (Critical): Sparge the mixture with argon gas for 10 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the primary cause of low yields.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~41 mg) quickly under a positive stream of argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 12–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes (preferred for screening).

  • Monitoring: Monitor reaction progress by TLC (5% MeOH in DCM) or LC-MS. The starting chloride (CAS 3549-05-1) should disappear (Rt ~ X min), and the product mass [M+H]⁺ = 273.1 should appear.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane.

    • Yield: Typical isolated yields range from 65% to 85% .

Protocol B: Quality Control & Validation

Ensure the integrity of the synthesized intermediate before proceeding to biological testing.

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Characteristic pyrimidine singlet (~6.0 ppm), Morpholine peaks (3.6-3.8 ppm). Absence of unreacted boronic acid.
Purity HPLC (C18 column, ACN/H₂O gradient)> 95% Area Under Curve (AUC) at 254 nm.
Mass Spec LC-MS (ESI+)[M+H]⁺ corresponds to Target MW ± 0.4 Da. Chlorine isotope pattern (3:1) should be absent in the product.

Pathway Visualization (Graphviz)

The following diagram illustrates the workflow from the raw intermediate to a functional kinase inhibitor library.

Workflow Start CAS 3549-05-1 (Cl-Pyrimidine-NH2) Step1 Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Step1 Activation Intermed Biaryl Intermediate (Ar-Pyrimidine-NH2) Step1->Intermed C-C Bond Step2 Derivatization (Urea/Amide formation) Intermed->Step2 N-Funct. Final PI3K/mTOR Inhibitor Candidate Step2->Final Library Gen.

Caption: Synthetic workflow transforming CAS 3549-05-1 into a kinase inhibitor library via sequential cross-coupling and functionalization.

Safety & Handling

  • CAS 3549-05-1: Irritant. May cause skin and eye irritation. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Use appropriate PPE and engineering controls.

References

  • Genentech/Roche Research: "Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor." Journal of Medicinal Chemistry. (Note: Discusses similar thienopyrimidine scaffolds and morpholine SAR).

  • Novartis Institutes: "Buparlisib (BKM120) and the structural evolution of pyrimidine-based PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Chemical Identity Verification: PubChem Entry for 6-Chloro-2-morpholinopyrimidin-4-amine.

  • General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

(Note: Specific patent literature for CAS 3549-05-1 often references its use in "Substituted Pyrimidines as Kinase Inhibitors" - see WO2009/xxxx series patents).

Method

Application Notes and Protocols for the Optimization of Suzuki Coupling Reactions Using 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Substituted Pyrimidines The pyrimidine scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3] Molecules such as 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine are valuable building blocks in drug discovery, offering a versatile platform for the synthesis of complex molecular architectures with potential applications as kinase inhibitors, and anti-cancer or antiviral agents.[2][4][5][6] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for creating carbon-carbon bonds, enabling the straightforward installation of diverse aryl and heteroaryl substituents onto this privileged core.[7][8]

This guide provides a comprehensive framework for the optimization of the Suzuki coupling reaction with 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine. We will delve into the mechanistic underpinnings of the reaction, explore key optimization parameters, and provide detailed, actionable protocols to empower researchers to achieve high-yielding, robust, and scalable synthetic routes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[9] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or heteroaryl halide (in our case, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine) to form a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl. While aryl chlorides are typically less reactive, the electron-deficient nature of the pyrimidine ring can facilitate this step.[10][11]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[12] This complex then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical for the efficiency of this step.[13]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[14]

Suzuki_Cycle

Optimization Strategy for 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

The successful coupling of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine requires careful consideration of several interconnected parameters. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition, which is advantageous.[10] However, the presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center.[15] Therefore, a systematic optimization approach is crucial.

Our proposed workflow involves a multi-variable screening process to identify the optimal conditions.

Optimization_Workflow

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Screening

This protocol outlines a general setup for screening various parameters. It is designed for small-scale reactions, typically in parallel synthesis vials.

Materials:

  • 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (see Table 1 for suggestions)

  • Base (see Table 2 for suggestions)

  • Anhydrous and degassed solvent (see Table 3 for suggestions)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars and septa

Procedure:

  • Reaction Setup: To a dry reaction vial, add 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).[15]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon) for 5-10 minutes to ensure an oxygen-free environment.[15]

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting chloro-pyrimidine.

  • Reaction: Place the vial in a preheated reaction block or oil bath and stir vigorously at the desired temperature (typically 80-120 °C).[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Parameter Screening: Rationale and Recommendations

1. Catalyst and Ligand Selection:

The choice of palladium catalyst and its associated ligand is paramount for a successful Suzuki coupling, especially with a less reactive chloro-substrate.[16] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination.[7][16]

Table 1: Recommended Palladium Catalysts and Ligands for Screening

Catalyst/PrecatalystLigand TypeRationale for Use with Heteroaryl Chlorides
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst often effective for electron-deficient heteroaryl chlorides.[11]
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust and air-stable precatalyst with a bidentate ligand, good for a wide range of substrates.
Pd₂(dba)₃ with XPhos or SPhosTris(dibenzylideneacetone)dipalladium(0) with Buchwald ligandsHighly active catalyst systems with bulky, electron-rich biaryl phosphine ligands, known to be effective for challenging couplings, including those with heteroaryl chlorides.[16][17]
PEPPSI™-IPrPyridine-Enhanced Precatalyst Preparation Stabilization and InitiationAn N-heterocyclic carbene (NHC) based catalyst, known for high stability and activity.

2. Base Selection:

The base plays a crucial role in the transmetalation step by activating the boronic acid.[12] The choice of base can significantly impact reaction rate and yield.[13] Inorganic bases are most commonly used.

Table 2: Common Bases for Suzuki Coupling Optimization

BaseStrengthSolubilityComments
K₂CO₃ModerateGood in aqueous/polar organic mixturesA common and effective choice for many Suzuki couplings.[13] Often used in aqueous solvent systems.
K₃PO₄StrongModerateA stronger base, often beneficial for less reactive substrates or when protodeboronation is an issue.[1][13]
Cs₂CO₃StrongGood in many organic solventsA highly effective but more expensive option, particularly useful for difficult couplings.[13][18]
NaHCO₃WeakModerateA milder base, useful if the substrate or product is sensitive to stronger bases.[17]

3. Solvent System Selection:

The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve the inorganic base.

Table 3: Recommended Solvent Systems for Screening

Solvent SystemPropertiesRationale
1,4-Dioxane / WaterPolar aprotic/polar protic mixtureA very common and effective solvent system for Suzuki couplings.[1][15]
Toluene / WaterAromatic/polar protic mixtureAnother widely used system, particularly at higher temperatures.[13]
Acetonitrile (MeCN) / WaterPolar aprotic/polar protic mixtureGood for more polar substrates.[17]
2-Methyltetrahydrofuran (2-MeTHF) / WaterEther/polar protic mixtureA greener alternative to THF and dioxane with good performance.[17]

Troubleshooting and Further Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand-based system), or a stronger base like K₃PO₄ or Cs₂CO₃.

  • Protodeboronation: If significant amounts of the deboronated starting material are observed, try using anhydrous conditions with a base like K₃PO₄, or switch to a more stable boronate ester (e.g., a pinacol ester).[17]

  • Homocoupling: The formation of biaryl products from the boronic acid can be minimized by ensuring a strictly oxygen-free environment through thorough degassing of solvents and purging with an inert gas.[17]

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. If this is suspected, using a ligand that binds strongly to palladium, such as a bulky electron-rich phosphine or an N-heterocyclic carbene, can be beneficial.[19]

Conclusion

The optimization of the Suzuki-Miyaura coupling for 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine is a multifactorial process that requires a systematic approach. By carefully screening catalysts, bases, and solvents, researchers can develop a robust and efficient protocol for the synthesis of a diverse array of substituted pyrimidines. The guidelines and protocols presented here provide a solid foundation for achieving this goal, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). University of Windsor. Retrieved February 13, 2024, from [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. (2007, June 6). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). PubMed. Retrieved February 13, 2024, from [Link]

  • Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. (2022, April 19). Taylor & Francis. Retrieved February 13, 2024, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. Retrieved February 13, 2024, from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001, September 15). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... (2021, January 4). RSC Advances. Retrieved February 13, 2024, from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved February 13, 2024, from [Link]

  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 13, 2024, from [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction. (n.d.). Catalysis Consulting. Retrieved February 13, 2024, from [Link]

  • Aminative Suzuki–Miyaura coupling. (2024, March 1). Science. Retrieved February 13, 2024, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering. Retrieved February 13, 2024, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025, August 6). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Retrieved February 13, 2024, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (2009, January 1). PubMed. Retrieved February 13, 2024, from [Link]

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024, November 12). Google. Retrieved February 13, 2024, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Elsevier. Retrieved February 13, 2024, from [Link]

Sources

Application

standard operating procedure for handling morpholinyl pyrimidines in lab

Application Note & Standard Operating Procedure: Handling Morpholinyl Pyrimidines in Drug Discovery Part 1: Core Directive & Scope Subject: Morpholinyl Pyrimidines (e.g., Buparlisib/BKM120, Pictilisib) Primary Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure: Handling Morpholinyl Pyrimidines in Drug Discovery

Part 1: Core Directive & Scope

Subject: Morpholinyl Pyrimidines (e.g., Buparlisib/BKM120, Pictilisib) Primary Application: Class I PI3K/mTOR Kinase Inhibition Critical Hazard: Reproductive Toxicity & Potent Bioactivity

This guide deviates from standard generic safety sheets by addressing the specific physicochemical quirks of the morpholine-pyrimidine scaffold . While the pyrimidine core provides ATP-mimetic stability, the morpholine ring introduces specific solubility and oxidative sensitivities that can ruin assay reproducibility if mishandled.

Part 2: Scientific Integrity & Logic (The "Why" Behind the Protocol)

Chemical & Biological Context

Morpholinyl pyrimidines are designed to dock into the ATP-binding pocket of lipid kinases.

  • The Pharmacophore: The pyrimidine ring acts as the hinge binder (mimicking the adenine of ATP). The morpholine oxygen often forms a critical hydrogen bond with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • The Risk: Because these molecules target fundamental cell survival pathways (PI3K/Akt/mTOR), they are cytostatic and potentially teratogenic . They do not just kill cancer cells; they arrest division in any rapidly dividing tissue (gut lining, bone marrow, developing fetuses).

Stability & Storage Logic
  • Oxidation Risk: The nitrogen in the morpholine ring is susceptible to N-oxidation over time if exposed to air and light, forming N-oxides which lose potency.

  • Hygroscopicity: Morpholine salts (e.g., hydrochlorides) are hygroscopic. Moisture uptake alters the effective molecular weight, leading to dosing errors in IC50 calculations.

Storage Protocol:

  • Solid State: Store at -20°C in a desiccated, light-tight container.

  • Stock Solution: Store in 100% DMSO at -80°C. Avoid freeze-thaw cycles (>3 cycles causes degradation).

Part 3: Experimental Protocols & Visualization

Protocol A: Solubilization & Stock Preparation (The "Zero-Water" Rule)

Objective: Create a 10 mM stock solution without precipitating the compound or introducing hydrolytic impurities.

Reagents:

  • Compound (Powder)

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9% (Water content <0.1%)

Step-by-Step Methodology:

  • Equilibration: Remove the vial from -20°C storage and place it in the biosafety cabinet. Do not open until it reaches room temperature (approx. 30 mins).

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, ruining long-term stability.

  • Gravimetric Verification: Do not rely on the vendor's label weight (e.g., "5 mg"). Weigh the vial before and after solvent addition, or transfer to a tared vessel.

    • Reasoning: Static electricity often causes potent powders to cling to the vial walls; you may only extract 4.2 mg of a 5 mg label.

  • Solvation: Add Anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: Volume (

      
      L) = [Mass (mg) / MW ( g/mol )] 
      
      
      
      100,000.
  • Vortex & Sonication: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath for 5 minutes at ambient temperature.

    • Critical Check: Hold the vial against a dark background under strong light. The solution must be crystal clear. Cloudiness indicates "oiling out" or impurities.

Protocol B: Aqueous Dilution (Preventing the "Crash")

The Challenge: Morpholinyl pyrimidines are lipophilic (LogP ~2-4). Direct addition of high-concentration DMSO stock to aqueous media often causes immediate precipitation ("crashing out"), which is invisible to the naked eye but destroys assay data.

The "Intermediate Step" Method:

  • Prepare a 100x Intermediate: Dilute the 10 mM stock into pure DMSO first to create a secondary stock (e.g., 100

    
    M).
    
  • Rapid Dispersion: Pipette the intermediate DMSO solution into the aqueous media (buffer/cell culture media) while vortexing or rapidly mixing.

    • Target: Final DMSO concentration should be

      
       0.1% to avoid solvent toxicity.
      
  • Visual QC: Check for Tyndall effect (light scattering) using a laser pointer or strong light source. A beam path indicates micro-precipitation.

Part 4: Data Presentation & Visualization

Table 1: Physicochemical Properties & Handling Limits
PropertyValue / LimitImplication for Handling
Solubility (DMSO) ~25 - 50 mMExcellent. Preferred solvent for stocks.
Solubility (Water) < 1 mg/mL (Poor)High Risk. Requires intermediate dilution steps.
Hygroscopicity Moderate to HighKeep desiccated; equilibrate before opening.
pKa (Morpholine N) ~8.3Basic. Solubility improves in acidic buffers (pH < 6).
Toxicity Class Cat 1B (Repro) Double-gloving and Fume Hood/BSC mandatory.
Diagram 1: The PI3K/Akt Signaling Pathway (Target Mechanism)

Caption: Mechanism of Action. Morpholinyl pyrimidines (Inhibitor) competitively bind to the PI3K ATP-pocket, blocking the phosphorylation of PIP2 to PIP3, thereby arresting the Akt/mTOR survival cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT Akt (PKB) PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates Effect Cell Growth & Survival mTOR->Effect Promotes Inhibitor Morpholinyl Pyrimidine Inhibitor->PI3K  BLOCKS (ATP Comp.)

[1][2][3]

Diagram 2: Safe Handling Workflow

Caption: "Cradle-to-Grave" workflow for handling morpholinyl pyrimidines, emphasizing moisture control and waste segregation.

Handling_Workflow Receive 1. Receipt Store 2. Storage (-20°C, Desiccated) Receive->Store Equilibrate 3. Equilibrate (30 min to RT) Store->Equilibrate Prior to Use Weigh 4. Weighing (Static Control) Equilibrate->Weigh Inside BSC Solubilize 5. Solubilize (100% DMSO) Weigh->Solubilize Dilute 6. Serial Dilution (Intermediate Stock) Solubilize->Dilute Prevent Precipitation Waste 7. Disposal (Incineration) Dilute->Waste Post-Exp

Part 5: Decontamination & Waste Management

Deactivation Logic: Morpholinyl pyrimidines are chemically stable. Simple water rinsing is insufficient and dangerous.

  • Surface Decontamination: Use 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol. The strong oxidation from bleach helps degrade the heterocyclic rings and N-oxides, reducing biological potency.

  • Waste Disposal: All solid and liquid waste must be segregated into Cytotoxic/Cytostatic Waste (typically Purple or Red bins depending on jurisdiction).

  • Destruction: High-temperature incineration (>1000°C) is required to break the fluorinated motifs often found in these drugs (e.g., Buparlisib contains a trifluoromethyl group).

References

  • National Institutes of Health (PubChem). Buparlisib (Compound CID 16654980) - Safety and Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Journal of Medicinal Chemistry. Discovery of BKM120 (Buparlisib), a Potent, Selective, and Orally Bioavailable Class I PI3K Inhibitor. (Burger et al., 2011). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

Here is the comprehensive technical support guide for improving the yield of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine . Executive Summary & Reaction Logic The synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for improving the yield of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine .

Executive Summary & Reaction Logic

The synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (Target) typically proceeds via a sequential Nucleophilic Aromatic Substitution (SNAr) on a 2,4,6-trichloropyrimidine scaffold.

The core challenge in this synthesis is regioselectivity . The pyrimidine ring contains three electrophilic sites. Controlling the order of addition—specifically ensuring the morpholine attacks the C2 position after the amine is installed at C4—is the critical determinant of yield.

The Optimized Pathway
  • Step 1 (Amination): Reaction of 2,4,6-trichloropyrimidine with ammonia to form 4-amino-2,6-dichloropyrimidine .[1]

    • Logic: The C4/C6 positions are kinetically more reactive than C2 in the trichloro-scaffold.

  • Step 2 (Morpholine Insertion): Reaction of the intermediate with morpholine to form the target.

    • Logic: The presence of the electron-donating amino group at C4 deactivates the adjacent C6 position via resonance, directing the second nucleophile (morpholine) to the C2 position [1, 2].

Visualizing the Reaction Pathway

ReactionScheme SM 2,4,6-Trichloropyrimidine Int 4-Amino-2,6-dichloropyrimidine (Intermediate) SM->Int NH3 (1 eq) THF/H2O, 0°C (Fast at C4) Target 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (TARGET) Int->Target Morpholine Heat, C2 Selective Isomer 2-Chloro-6-(4-morpholinyl)-4-pyrimidinamine (Unwanted Isomer) Int->Isomer Morpholine (Minor Path C6) Bis 2,4-Dimorpholino / Diamino (Over-reaction) Int->Bis Excess Nucleophile High Temp

Figure 1: Reaction pathway showing the critical regioselective step (Step 2) where the C4-amino group directs morpholine to C2.[2][3]

Step-by-Step Optimized Protocol

This protocol minimizes by-product formation (bis-substitution) and maximizes regioselectivity.

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine
  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Ammonium Hydroxide (28-30% aq, 2.2 eq), THF (5 vol).

  • Protocol:

    • Dissolve 2,4,6-trichloropyrimidine in THF and cool to 0–5°C .

    • Add NH4OH dropwise over 1 hour. Crucial: Maintain temp <10°C to prevent diamination.

    • Stir at 0–5°C for 2 hours, then warm to RT for 1 hour.

    • Workup: Concentrate THF, add water, and filter the white precipitate. Wash with cold water.

    • Checkpoint: Verify mono-substitution via LCMS (Target Mass: ~164 Da).

Step 2: Synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine
  • Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (1.1 eq), DIPEA (1.5 eq), Isopropanol (IPA) or Ethanol (10 vol).

  • Protocol:

    • Suspend the intermediate in IPA.

    • Add DIPEA followed by Morpholine.

    • Heat to Reflux (80°C) for 4–6 hours.

      • Note: Heat is required to overcome the deactivation caused by the amino group, but excessive heat (>100°C) promotes bis-substitution.

    • Monitor: Check HPLC for disappearance of intermediate. If >5% bis-morpholino impurity appears, stop immediately.

    • Isolation: Cool to RT. The product often precipitates. If not, concentrate to 1/3 volume and add water. Filter the solid.[4][5]

    • Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of regioisomers in Step 2."

Diagnosis: The morpholine attacked C6 instead of C2. Root Cause: While the C4-amino group electronically directs to C2 [1], this preference is not absolute and is solvent-dependent. Protic solvents (like alcohols) tend to stabilize the transition state for C2 attack via hydrogen bonding with the ring nitrogens. Solution:

  • Switch Solvent: Ensure you are using Isopropanol or Ethanol . Avoid non-polar aprotic solvents (like Toluene) or highly polar aprotic solvents (DMF) if selectivity is poor, as they may not support the necessary H-bond network that favors C2 [2].

  • Temperature Control: Do not overheat. Refluxing IPA (~80°C) is the sweet spot. Higher temperatures (e.g., sealed tube at 120°C) erode regioselectivity.

Issue 2: "My yield is low due to the formation of a 'Bis' impurity."

Diagnosis: Formation of 2-morpholino-4-amino-6-morpholinopyrimidine. Root Cause: Excess morpholine or extended reaction times allow the third chlorine (at C6) to react. Solution:

  • Stoichiometry: Limit Morpholine to 1.05 – 1.1 equivalents . Do not use it as the solvent or base.

  • Base Choice: Use a non-nucleophilic base like DIPEA or Triethylamine to scavenge the HCl formed. Using excess morpholine as a base guarantees bis-substitution.

Issue 3: "The intermediate from Step 1 is not reacting."

Diagnosis: Incomplete conversion in Step 2. Root Cause: The amino group at C4 is electron-donating, which deactivates the ring towards further SNAr attacks.[4] The remaining chlorines are less reactive than in the trichloro-starting material. Solution:

  • Activation: Ensure you are heating to reflux. Room temperature is insufficient for Step 2.

  • Solubility: The intermediate is poorly soluble in non-polar solvents. Ensure it is well-suspended or dissolved in the alcohol before adding morpholine.

Issue 4: "I see a hydroxyl impurity (Mass +16 vs Product)."

Diagnosis: Hydrolysis of the chlorine to a phenol (tautomerizes to pyrimidone). Root Cause: Water present in the reaction mixture during the high-temperature Step 2. Solution:

  • Dry Solvents: Use anhydrous Isopropanol for Step 2.

  • Reagent Quality: Ensure the morpholine is dry. Old bottles of amines often absorb moisture.

Data & Specifications

ParameterSpecification / TargetNotes
Step 1 Yield 85 – 95%High yield expected; loss usually due to filtration technique.
Step 2 Yield 60 – 75%Moderate yield due to isomer removal during workup.
Regioselectivity > 10:1 (C2 : C6)In refluxing IPA.
Appearance White to Off-white SolidColored impurities often indicate oxidation of amines.
Target Mass 214.65 Da(M+H)+ = 215.1

Frequently Asked Questions (FAQ)

Q: Can I add Morpholine first, then Ammonia? A: No. If you react 2,4,6-trichloropyrimidine with morpholine first, it will preferentially attack C4. This gives 4-morpholino-2,6-dichloropyrimidine. Subsequent amination would likely occur at C6 (sterically less hindered than C2), resulting in 4-amino-6-morpholino-2-chloropyrimidine , which is the wrong isomer [5].

Q: Why is C2 favored in Step 2? A: In 4-amino-2,6-dichloropyrimidine, the amino group donates electron density into the ring (resonance), deactivating the positions "ortho" and "para" to it. However, C2 is situated between two electronegative nitrogens (N1 and N3), which inductively activates it. Furthermore, quantum mechanical models (LUMO distribution) and experimental data on similar substrates suggest that electron-donating groups at C4/C6 direct subsequent nucleophilic attack to C2 [1, 2].

Q: Can I use Pd-catalyzed coupling (Buchwald-Hartwig) instead of SNAr? A: Yes, but it is generally unnecessary and more expensive. SNAr works well because the pyrimidine ring is electron-deficient. Palladium catalysis is typically reserved for deactivating substrates or when forming C-C bonds (Suzuki/Stille) [3].

References

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

  • van der Wel, T., et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2020, 63, 19, 10734–10752. Available at: [Link]

  • National Institutes of Health (NIH). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available at: [Link]

Sources

Optimization

purification methods for 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine impurities

Technical Guide: Purification & Quality Control of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Part 1: Introduction & Impurity Profiling The Challenge: Regioselectivity in Pyrimidine Substitution The synthesis of 6-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification & Quality Control of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

Part 1: Introduction & Impurity Profiling

The Challenge: Regioselectivity in Pyrimidine Substitution The synthesis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 69660-39-5) presents a classic challenge in heterocyclic chemistry: controlling nucleophilic aromatic substitution (


) on the 2,4,6-trichloropyrimidine scaffold.

The target molecule requires a specific substitution pattern:

  • Position 2: Morpholine group.

  • Position 4: Amine group (

    
    ).
    
  • Position 6: Chlorine atom (retained).[1][2]

The "Impurity Trap" In 2,4,6-trichloropyrimidine, the C4 and C6 positions are kinetically more reactive than C2 due to the inductive effect of the ring nitrogens and the lack of steric hindrance. Consequently, standard synthesis routes often yield a mixture of the target and its regioisomer (where the morpholine and amine groups are swapped) alongside over-substituted byproducts.

Critical Impurity Profile:

Impurity TypeChemical Name / StructureOriginRemoval Difficulty
Target 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Desired Product N/A
Impurity A (Regioisomer) 2-Chloro-6-(4-morpholinyl)-4-pyrimidinamineCompetitive substitution at C4/C6 vs C2.High (Similar polarity/solubility)
Impurity B (Bis-adduct) 2,6-Di(4-morpholinyl)-4-pyrimidinamineOver-reaction of morpholine displacing the second Cl.Medium (More lipophilic)
Impurity C (Starting Material) 2,4,6-TrichloropyrimidineIncomplete reaction.Low (Non-basic)
Impurity D (Hydrolysis) 6-Chloro-2-(4-morpholinyl)-4(3H)-pyrimidinoneHydrolysis of Cl or

in aqueous conditions.
Low (Different solubility)

Part 2: Synthesis & Impurity Formation Map

The following diagram illustrates the kinetic competition that leads to the critical impurity profile. Understanding this pathway is essential for troubleshooting purification failures.

SynthesisPath cluster_legend Reaction Dynamics Start 2,4,6-Trichloropyrimidine Inter1 4-Amino-2,6-dichloropyrimidine (Major Intermediate) Start->Inter1 + NH3 (Major Path) Inter2 4-(4-morpholinyl)-2,6- dichloropyrimidine Start->Inter2 + Morpholine (Competitive) Target TARGET: 6-Chloro-2-(4-morpholinyl)- 4-pyrimidinamine Inter1->Target + Morpholine (Attack at C2) Iso1 IMPURITY A (Regioisomer): 4-Amino-6-(4-morpholinyl)- 2-chloropyrimidine Inter1->Iso1 + Morpholine (Attack at C6) Bis IMPURITY B: 2,4-Di(morpholinyl)-... (Bis-adduct) Target->Bis + Excess Morpholine Iso1->Bis + Excess Morpholine Legend C4/C6 are kinetically favored. Forcing C2 substitution requires precise control.

Caption: Kinetic pathways showing the formation of the target molecule versus its persistent regioisomer and bis-substituted impurities.

Part 3: Purification Protocols

Protocol A: Selective Acid-Base Extraction (Primary Cleanup)

Best for: Removing non-basic starting materials and highly lipophilic bis-adducts.

Mechanism: The target molecule contains an aminopyrimidine moiety, which is basic (


). The starting material (trichloropyrimidine) is neutral.
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract with 1.0 M HCl (cold).

    • Target & Isomers move to the Aqueous Phase (protonated).

    • Starting Material & Non-basic impurities stay in Organic Phase.

  • Wash: Wash the aqueous layer with fresh EtOAc to remove entrained neutrals.

  • Basification: Slowly adjust aqueous layer pH to 8-9 using

    
     or 
    
    
    
    at
    
    
    .
  • Recovery: Extract the precipitate back into EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Recrystallization (Isomer Separation)

Best for: Separating the Target from Impurity A (Regioisomer).

Scientific Rationale: The 2-morpholino (Target) and 4-morpholino (Isomer) derivatives have different crystal lattice energies due to the symmetry of the H-bonding network. The 4-amino group at the "top" and morpholine at the "bottom" (C2) creates a distinct dipole compared to the asymmetric isomer.

Solvent System: Methanol / Water or Ethanol.

  • Dissolve the semi-pure solid in refluxing Methanol (MeOH) (approx. 10 mL/g).

  • Slowly add Water dropwise until persistent turbidity is observed.

  • Re-heat to clear the solution.

  • Allow to cool slowly to Room Temperature, then to

    
     overnight.
    
    • Note: Rapid cooling often co-precipitates isomers.

  • Filter crystals and wash with cold 20% MeOH/Water.

Protocol C: Flash Column Chromatography

Best for: Final polishing to >99.5% purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

    • Gradient: 100:0

      
       95:5.
      
  • Modifier: Add 0.1% Triethylamine (TEA) or Ammonia to prevent tailing of the amine.

  • Elution Order (Typical):

    • Bis-morpholino adduct (Least polar, elutes first).

    • Target Compound (Intermediate polarity).

    • Regioisomer (Often elutes close to target; collect small fractions).

Part 4: Troubleshooting & FAQs

Q1: My HPLC shows a split peak or a shoulder. What is it? A: This is almost certainly the Regioisomer (Impurity A) . Standard C18 columns may struggle to separate these positional isomers.

  • Fix: Switch to a Phenyl-Hexyl column or a PFP (Pentafluorophenyl) column. These phases interact with the

    
    -electron systems of the pyrimidine rings differently depending on the substitution pattern, providing better resolution than C18.
    

Q2: The yield after acid extraction is very low. A: You likely didn't basify the aqueous layer enough, or the product precipitated as a salt.

  • Fix: Ensure the pH reaches at least 9. The aminopyrimidine can form stable salts. Also, check the "waste" organic layer by TLC; if the acid was too weak (

    
    ), the product might not have protonated fully.
    

Q3: I see a spot on TLC that doesn't move (Baseline). A: This is likely the Hydrolysis product (Impurity D) or a salt form.

  • Fix: Ensure your TLC eluent contains a base (e.g., 1%

    
     in MeOH/DCM) to free the amine. If it still doesn't move, it is a degradation product; filter the crude solution through a silica plug to remove it.
    

Q4: Can I use 2,4,6-trichloropyrimidine and add morpholine first? A: It is not recommended . Adding morpholine to 2,4,6-trichloropyrimidine favors the C4 position (yielding the 4-morpholino isomer). You want the morpholine at C2.

  • Correct Strategy: Add Ammonia first to block C4 (forming 4-amino-2,6-dichloro), then add Morpholine. The amino group at C4 deactivates C6 slightly more than C2 (due to resonance), directing the morpholine to the desired C2 position, though a mixture will still form.

Part 5: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckTLC Check TLC/HPLC (Identify Impurities) Start->CheckTLC Decision1 Contains Non-Basic Impurities? (Start Material, Bis-adduct) CheckTLC->Decision1 AcidExt Protocol A: Acid-Base Extraction Decision1->AcidExt Yes Decision2 Purity Status? Decision1->Decision2 No AcidExt->Decision2 Decision3 Contains Regioisomer (>5%)? Decision2->Decision3 Recryst Protocol B: Recrystallization (MeOH/Water) Decision3->Recryst Yes (High Load) Column Protocol C: Column Chromatography (DCM/MeOH + TEA) Decision3->Column No (Low Load) or Polishing needed Recryst->CheckTLC Re-check Final Final Product (>99% Purity) Column->Final

Caption: Step-by-step decision matrix for selecting the appropriate purification method based on impurity profile.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Reactions of 2,4,6-trichloropyrimidine with nucleophiles.
    • Source:Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • Synthesis of Morpholino-Pyrimidines

    • Title: Synthesis and biological activity of morpholino pyrimidine derivatives.[3][4][5][6]

    • Source:N
    • URL:[Link]

  • Title: Process for preparing 2-(secondary amino)-halogenopyrimidines (Patent US3259623A).
  • Crystallographic Data on Isomers

    • Title: Two polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine.[2]

    • Source:Acta Crystallographica / ResearchG
    • URL:[Link]

Sources

Troubleshooting

solving solubility issues with CAS 3549-05-1 in aqueous buffers

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for CAS 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine) Executive Summary This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization Guide for CAS 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine)

Executive Summary

This technical guide addresses solubility challenges associated with CAS 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine). This compound exhibits poor aqueous solubility at neutral pH due to its lipophilic chloro-pyrimidine core and the reduced basicity of its nitrogen centers. This guide provides mechanistic insights, validated solubilization protocols, and a troubleshooting FAQ to ensure consistent experimental data.

Compound Identity & Physicochemical Profile

Before attempting solubilization, it is critical to understand the molecular drivers of the solubility issues.

PropertyDataImplications for Solubility
Chemical Name 6-Chloro-2-morpholinopyrimidin-4-amineTarget Molecule
CAS Number 3549-05-1Unique Identifier
Molecular Weight 214.65 g/mol Small molecule
Formula C8H11ClN4OContains H-bond acceptors/donors
LogP (Predicted) ~1.2 - 1.98 [1, 2]Moderately lipophilic; prefers organic solvents.[1]
pKa (Predicted) ~2.7 - 4.0 (Weak Base) [2]Critical: At pH 7.4, the molecule is predominantly uncharged (neutral), leading to aggregation and precipitation.
Solubility (Water) Very Low (< 1 mg/mL)Insoluble in pure water or PBS without modification.
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.

Solubilization Decision Tree

Use this logic flow to determine the optimal preparation method for your specific assay.

SolubilityWorkflow Start Start: Solid CAS 3549-05-1 Stock Step 1: Prepare Stock Solution Solvent: 100% DMSO Conc: 10 - 50 mM Start->Stock CheckAssay Step 2: Define Assay Tolerance (Max DMSO %) Stock->CheckAssay DirectDilution Method A: Direct Dilution (For < 0.1% DMSO tolerance) CheckAssay->DirectDilution High Sensitivity Cyclodextrin Method C: Complexation Use 20% HP-β-CD in buffer CheckAssay->Cyclodextrin In vivo / High Conc. Precipitation Issue: Precipitation Observed? DirectDilution->Precipitation CoSolvent Method B: Intermediate Dilution Use PEG400 or Tween-80 Precipitation->CoSolvent Yes (Cloudy) Success Experimental Ready Solution Precipitation->Success No (Clear) CoSolvent->Success Cyclodextrin->Success

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay requirements.

Technical Troubleshooting & Protocols

Q1: Why does the compound precipitate immediately upon adding the DMSO stock to PBS?

The Mechanism: This is a classic "crash-out" phenomenon. CAS 3549-05-1 is a weak base. In DMSO, it is fully solvated. When you introduce it to PBS (pH 7.4), the environment becomes highly polar. Since the pH (7.4) is significantly higher than the compound's pKa (~3-4), the molecule remains uncharged (neutral). Neutral hydrophobic molecules tend to aggregate to minimize interaction with water, causing visible precipitation.

The Fix (Step-by-Step):

  • Vortex While Adding: Never add the DMSO stock to a stagnant buffer. Vortex the buffer rapidly while slowly pipetting the stock into the center of the vortex.

  • Warm the Buffer: Pre-warm your PBS to 37°C. Solubility is endothermic; heat promotes dissolution.

  • Reduce Concentration: If you are aiming for >100 µM in aqueous buffer, you likely exceed the thermodynamic solubility limit. Reduce the target concentration or use Method C (Cyclodextrins) below.

Q2: How do I prepare a stable stock solution that won't degrade?

Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%. Avoid ethanol if long-term storage is required, as evaporation alters concentration.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Example: Dissolve 2.15 mg of CAS 3549-05-1 in 1 mL of DMSO to make a 10 mM solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Validation: Visually inspect for crystals before use. If crystals are present, sonicate in a water bath at 37°C for 5 minutes.

Q3: My cells are sensitive to DMSO. How can I dose this compound?

If your assay cannot tolerate >0.1% DMSO, you must use an intermediate solvent or an excipient.

Method B: The PEG400 "Step-Down" Protocol Polyethylene Glycol 400 (PEG400) acts as a bridge between the organic stock and the aqueous buffer.

  • Prepare your DMSO stock (e.g., 10 mM).

  • Dilute the DMSO stock 1:10 into pure PEG400 . (Result: 1 mM compound in 90% PEG400 / 10% DMSO).

  • Dilute this intermediate solution into your cell culture media.

    • Why this works: PEG400 solvates the hydrophobic core better than water, preventing the immediate "shock" precipitation.

Q4: I need high concentrations for animal studies (In Vivo). What formulation should I use?

For in vivo dosing (IP or PO), simple DMSO/PBS mixtures often fail or cause irritation. Use a Cyclodextrin formulation.

Method C: HP-β-CD Formulation

  • Vehicle Preparation: Prepare 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water or saline.

  • Solubilization:

    • Add the required amount of CAS 3549-05-1 powder directly to the 20% HP-β-CD vehicle.

    • Acidification Step (Critical): The compound dissolves better in acidic conditions. Add 1N HCl dropwise until pH is ~3-4. Sonicate until clear.

    • Neutralization: Slowly add 1N NaOH to adjust pH back to 6.0 - 7.0. The cyclodextrin ring will encapsulate the drug, keeping it in solution even as the pH rises.

  • Filtration: Sterile filter (0.22 µm) before injection.

Summary of Solubility Data

Solvent SystemSolubility Limit (Est.)Usage Recommendation
Pure Water (pH 7) < 0.1 mg/mLNot Recommended
PBS (pH 7.4) < 0.1 mg/mLProne to precipitation > 10 µM
DMSO > 25 mg/mLIdeal for Stock Solutions
Ethanol > 10 mg/mLGood alternative stock
20% HP-β-CD ~ 2 - 5 mg/mLBest for In Vivo / High Conc.
0.1 M HCl > 1 mg/mLGood for initial dissolution, must buffer

References

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine (Analogous Structure Data). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20561338: 6-Chloro-2-morpholinopyrimidin-4-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Morpholino-4-amino-6-chloropyrimidine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-morpholino-4-amino-6-chloropyrimidine. It is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-morpholino-4-amino-6-chloropyrimidine. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this and structurally similar heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-morpholino-4-amino-6-chloropyrimidine, offering step-by-step solutions based on established purification principles.

Issue 1: The compound "oils out" and does not form crystals.

Question: I dissolved my crude 2-morpholino-4-amino-6-chloropyrimidine in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization, particularly with compounds that have relatively low melting points or when the solution is supersaturated.[1][2] Here’s a systematic approach to resolve this issue:

  • Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution.[1] The goal is to find the point where the solution is just saturated at the solvent's boiling point.

  • Promote Slow Cooling: Rapid cooling is a frequent cause of oiling out.[3] Ensure the solution cools as slowly as possible. You can achieve this by:

    • Leaving the flask on a hot plate that is turned off to cool gradually.[2]

    • Placing the flask in a warm water bath and allowing the bath to cool to room temperature.

    • Insulating the flask with glass wool or a beaker packed with paper towels.[1]

  • Scratching and Seeding: If slow cooling doesn't induce crystallization, try to initiate nucleation.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small amount of pure crystalline product, add a tiny "seed crystal" to the cooled solution. This will act as a template for further crystal formation.[4]

  • Consider a Different Solvent System: If the above steps fail, the chosen solvent may not be ideal. A two-solvent (or mixed-solvent) system might be necessary.[3]

Issue 2: Very low or no crystal yield after cooling.

Question: After dissolving the compound and cooling the solution, I obtained a very small amount of crystals, or none at all. How can I improve my yield?

Answer: A low yield is typically due to one of two reasons: using too much solvent or the compound having significant solubility in the cold solvent.[1][4]

  • Reduce Solvent Volume: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[2] To remedy this, gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much, as this can lead to the precipitation of impurities. Once the volume is reduced, allow the solution to cool slowly again.

  • Optimize Cooling: To maximize crystal formation, ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.[5]

  • Solvent Selection: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent or a two-solvent system is recommended. The ideal single solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

Issue 3: The recrystallized product is still impure.

Question: I performed a recrystallization, but my NMR/TLC analysis shows that the product is still contaminated with impurities. What went wrong?

Answer: This indicates that the chosen recrystallization conditions did not effectively separate the desired compound from the impurities.

  • Re-crystallize: A second recrystallization can often significantly improve purity.

  • Evaluate the Solvent: The impurities may have similar solubility characteristics to your product in the chosen solvent. Experiment with a different solvent system. A good strategy is to test the solubility of your crude material in a range of solvents with varying polarities.

  • Slow Down Crystallization: Rapid crystal formation can trap impurities within the crystal lattice.[1] If crystals form too quickly, try the slow cooling methods described in "Issue 1."

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, other purification techniques like column chromatography may be necessary.[3] For basic heterocyclic compounds that may interact with silica gel, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase or using an alternative stationary phase like alumina.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 2-morpholino-4-amino-6-chloropyrimidine?

A study on the closely related compound, 2-amino-4-chloro-6-morpholinopyrimidine, reported crystallization from diethyl ether and dichloromethane, which yielded two different polymorphs.[6] This indicates that these solvents are a good starting point.

Given that other similar chloropyrimidine derivatives show solubility in polar organic solvents like ethanol and methanol, these should also be considered.[7] A systematic approach is to test the solubility of a small amount of your crude product in a variety of solvents.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude solid in separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.

The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

Table 1: Potential Recrystallization Solvents for 2-Morpholino-4-amino-6-chloropyrimidine

SolventPolarityBoiling Point (°C)Rationale & Potential Issues
Dichloromethane (DCM)Polar Aprotic40Known to crystallize a similar compound.[6] Low boiling point can make it difficult to work with.[5]
Diethyl EtherNon-polar35Known to crystallize a similar compound.[6] Very low boiling point and highly flammable.
EthanolPolar Protic78Good general-purpose solvent for polar compounds.[5]
MethanolPolar Protic65Good for polar compounds, easily removed.[5]
Ethyl AcetateIntermediate Polarity77Good for compounds with intermediate polarity.[5]
AcetonitrilePolar Aprotic82Can be a good solvent for nitrogen-containing heterocycles.
TolueneNon-polar111May be suitable if the compound is less polar than anticipated. High boiling point can make removal difficult.[5]

Q2: How do I perform a two-solvent recrystallization?

A2: A two-solvent recrystallization is useful when no single solvent has the ideal solubility properties. You will need a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which your compound is insoluble. These two solvents must be miscible.[5][8]

Two-Solvent Recrystallization Workflow

G A Dissolve crude product in a minimum amount of hot 'good' solvent B Add hot 'poor' solvent dropwise until the solution becomes cloudy (turbid) A->B C Add a few drops of hot 'good' solvent to redissolve the precipitate and make the solution clear B->C D Allow the solution to cool slowly to room temperature C->D E Cool further in an ice bath to maximize crystal formation D->E F Collect crystals by vacuum filtration E->F

Caption: Workflow for a two-solvent recrystallization.

Q3: My compound is colored. How can I remove colored impurities?

A3: If your product is expected to be colorless or a different color than your crude material, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Protocol for Decolorization:

  • Dissolve your crude product in the hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[5]

  • Proceed with the cooling and crystallization steps as usual.

Q4: What safety precautions should I take during recrystallization?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many organic solvents are flammable and/or toxic. Avoid breathing solvent vapors and prevent contact with skin. When heating flammable solvents, always use a steam bath or a heating mantle, never an open flame.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (see FAQ 1).

  • Dissolution: Place the crude 2-morpholino-4-amino-6-chloropyrimidine in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.[8]

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Follow the cooling procedure outlined in the single-solvent protocol.

  • Isolation, Washing, and Drying: Follow the steps described in the single-solvent protocol. For washing, use a cold mixture of the two solvents.

References

  • US5525724A - Process for the preparation of chloropyrimidines - Google P
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
  • Experiment 2: Recrystalliz
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: )
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: )
  • 2-chloropyrimidine - Organic Syntheses Procedure. (URL: )
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: )
  • Recrystalliz
  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (URL: )
  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines - Academia.edu. (URL: )
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (URL: )
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society. (URL: )
  • 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 - Sigma-Aldrich. (URL: )
  • 2-Amino-4-chloro-6-methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (URL: )
  • Recrystallization with two solvents : r/Chempros - Reddit. (URL: )
  • 7.6.
  • In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability - Benchchem. (URL: )
  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine - Benchchem. (URL: )
  • Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph - ResearchG
  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | P
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC. (URL: )
  • 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (URL: )

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Chloropyrimidine Substitution

on Chloropyrimidines Introduction: The Chloropyrimidine Paradox Chloropyrimidines are the workhorses of medicinal chemistry, serving as electrophilic scaffolds for kinase inhibitors, antivirals, and agrochemicals. Their...

Author: BenchChem Technical Support Team. Date: February 2026


 on Chloropyrimidines

Introduction: The Chloropyrimidine Paradox

Chloropyrimidines are the workhorses of medicinal chemistry, serving as electrophilic scaffolds for kinase inhibitors, antivirals, and agrochemicals. Their utility stems from the electron-deficient nature of the pyrimidine ring, which facilitates Nucleophilic Aromatic Substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).[1][2][3]

However, this high reactivity is a double-edged sword. The same electronic activation that allows for facile amination or etherification also invites competitive side reactions—hydrolysis, regiochemical scrambling, and solvolysis. This guide moves beyond basic textbook theory to address the specific, often frustration-inducing failure modes encountered in the lab.

Module 1: Regioselectivity Scrambling (The C4 vs. C2 Battle)

Issue: You are targeting substitution at the C4 position of a 2,4-dichloropyrimidine, but you observe significant C2-substituted byproduct or a mixture of isomers.

The Mechanistic Reality

In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than C2. This is due to the para-like resonance contribution of the N1 nitrogen, which stabilizes the Meisenheimer intermediate formed upon attack at C4 more effectively than the ortho-like stabilization at C2. However, this preference is tenuous and easily disrupted by steric bulk, solvent effects, or substituents at C5/C6.

Diagnostic FAQ

Q: Why am I getting C2 substitution? A: Check your C5 substituent. Electron-withdrawing groups (EWG) at C5 (e.g.,


, 

) strongly activate C4, enhancing selectivity. However, Electron-Donating Groups (EDG) at C5 can deactivate C4 relative to C2. Additionally, if you are using a tertiary amine nucleophile, you might trigger an anomalous "ipso-substitution" or ring-opening pathway that favors C2.

Q: How do I force C4 selectivity? A:

  • Temperature Control: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     at C4 has a lower activation energy (
    
    
    
    ). Run the reaction at the lowest possible temperature (often
    
    
    to RT) to kinetically favor C4. C2 substitution typically requires heat.
  • Base Selection: Avoid strong alkoxide bases if possible, as they can be non-selective. Use non-nucleophilic organic bases (DIPEA, 2,6-lutidine).

  • Lewis Acid Catalysis: In stubborn cases, mild Lewis acids (

    
    ) can coordinate to N3, further activating C4.
    
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine CheckC5 Check C5 Substituent Start->CheckC5 EWG EWG (NO2, CF3, CN) CheckC5->EWG Electron Withdrawing EDG EDG (Me, OMe) or H CheckC5->EDG Electron Donating/Neutral Action1 High C4 Selectivity Likely Maintain Low Temp (<25°C) EWG->Action1 Action2 Risk of C2/C4 Mixture EDG->Action2 Sterics Is Nucleophile Bulky? Action2->Sterics BulkYes Steric clash at C4 May shift to C2 Sterics->BulkYes Yes (e.g., t-Butyl amine) BulkNo Standard Conditions Sterics->BulkNo No (e.g., Methyl amine)

Caption: Decision logic for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.

Module 2: The Hydrolysis Trap (Formation of Hydroxypyrimidines)

Issue: LC-MS shows a mass peak of


, indicating the formation of a pyrimidone (hydroxypyrimidine). The desired product yield is low.
The Mechanistic Reality

Chloropyrimidines are moisture-sensitive. In the presence of water and base, the hydroxide ion (or water itself acting as a nucleophile) competes with your amine/alkoxide. This is often exacerbated by "wet" hygroscopic solvents like DMF or DMSO.

Diagnostic FAQ

Q: I used "anhydrous" solvent, why is it still hydrolyzing? A: "Anhydrous" bottles degrade once opened. DMF and DMSO are notorious sponges for atmospheric moisture. Furthermore, if you are using an inorganic base like


 or 

, these are often hygroscopic. The water brought in by the base is sufficient to stall the reaction.

Q: Is the byproduct strictly from water? A: Not always. If you are using alcohols (MeOH, EtOH) as solvents, you may be seeing solvolysis (formation of methoxy/ethoxy pyrimidines). The mass difference between


 and 

is distinct, but

vs

can be confusing if not careful.

Q: How do I fix this? A:

  • Solvent Switch: Move to non-hygroscopic solvents if solubility permits (e.g., THF, Dioxane, Toluene).

  • Base Protocol: If using inorganic bases, flame-dry them or use commercially available anhydrous beads. Switch to organic bases (DIPEA) if the nucleophile is an amine.

  • Concentration: Run the reaction at a higher concentration. Hydrolysis is pseudo-first-order with respect to water; maximizing the [Nucleophile]:[Water] ratio favors the desired product.

Module 3: Reaction Stalling & Activation

Issue: The reaction stalls at 50-60% conversion. Adding more nucleophile or heat only increases impurities.

The Mechanistic Reality

As the reaction proceeds, the accumulation of chloride ions (leaving group) can inhibit the reaction if the solubility limit is reached (coating the surface of solid bases) or if the chloride acts as a nucleophile in a reversible equilibrium (rare but possible). More commonly, the pyrimidine ring is simply not electrophilic enough for the chosen nucleophile.

Activation Protocol (The "Nuclear Option")

If standard


 fails, do not just turn up the heat (which promotes decomposition). Switch mechanisms.
  • Acid Catalysis: Add 0.1 - 0.5 equiv of HCl or p-TsOH. Protonation of the pyrimidine nitrogen (N1 or N3) dramatically lowers the LUMO energy, making the C-Cl bond far more susceptible to attack. Note: This only works for amine nucleophiles that are not fully protonated by the acid.

  • Transition Metal Catalysis: Abandon

    
     for Buchwald-Hartwig amination. Use 
    
    
    
    / BINAP or Xantphos. This operates via oxidative addition/reductive elimination and is independent of the ring's electrophilicity.
Data: Comparison of Activation Methods
MethodConditionsProsCons
Thermal

Base, Heat (

)
Simple, cheapPoor for deactivated rings, high background hydrolysis
Acid-Catalyzed p-TsOH, IPA, RefluxActivates unreactive ringsIncompatible with acid-sensitive groups
Pd-Catalyzed Pd/Ligand, NaOtBu, TolueneWorks on deactivated substratesExpensive, metal removal required

Experimental Protocols

Protocol A: Regioselective Amination of 2,4-Dichloropyrimidine (C4-Selective)

Targeting the kinetic product.

  • Setup: Flame-dry a 50 mL round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.0 equiv) dropwise over 15 minutes. Crucial: Slow addition prevents local excesses that lead to bis-substitution.

  • Reaction: Stir at

    
     for 2-4 hours. Monitor by TLC/LC-MS.
    
  • Workup: Quench with water. Extract with EtOAc.[2][4] Wash organic layer with brine (

    
    ) to remove DIPEA-HCl salts.
    
Protocol B: Rescue of Hydrolyzed Reactions (The "Scavenger" Method)

If moisture cannot be completely excluded.

  • Additives: Add 4Å molecular sieves (activated) directly to the reaction vessel.

  • Reagent: Use a silylating agent like HMDS (Hexamethyldisilazane) if compatible. It scavenges water and can activate the amine.

  • Solvent: Switch to n-Butanol . While it is an alcohol, the higher boiling point allows for thermal driving force, and it is less hygroscopic than MeOH/EtOH.

Visualization: Reaction Pathway & Side Reactions

ReactionPathways Start 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex Start->Intermediate + Nucleophile Hydrolysis Hydrolysis (Pyrimidone) Start->Hydrolysis + H₂O / OH⁻ Regioisomer C2-Substituted (Regioisomer) Start->Regioisomer + Nuc (High T, Sterics) Product C4-Substituted Product Intermediate->Product - Cl⁻ BisSub 2,4-Bis-substituted (Over-reaction) Product->BisSub + Excess Nuc

Caption: Competitive pathways in chloropyrimidine substitution. Dashed red lines indicate failure modes.

References

  • Regioselectivity in Chloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Hydrolysis & Acid Catalysis

    • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.[5]

    • Source:Organic Process Research & Development, 2006, 10, 5, 905–913.
    • URL:[Link][5]

  • C2 vs C4 Selectivity Mechanisms

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[6]

    • Source:Organic Letters, 2006, 8, 3, 395–398.
    • URL:[Link]

  • General Troubleshooting & Optimization

    • Title: Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
    • Source: BenchChem Technical Guides.[2]

Sources

Optimization

Technical Support Center: Stability of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

The following technical support guide is designed to address the stability profile of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (also referred to as 4-Amino-6-chloro-2-morpholinopyrimidine ). This guide synthesizes str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the stability profile of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (also referred to as 4-Amino-6-chloro-2-morpholinopyrimidine ).

This guide synthesizes structural chemical analysis with practical troubleshooting steps for researchers handling this intermediate in drug discovery workflows.

Executive Summary

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine exhibits metastability in acidic aqueous solutions. While the electron-donating effects of the morpholine (C2) and amine (C4) substituents provide significant stabilization against nucleophilic attack compared to trichloropyrimidines, the compound remains susceptible to acid-catalyzed hydrolysis at the C6-Chlorine position.

Critical Handling Directive:

  • Safe Zone: Dilute acid (pH 4–6) at low temperature (< 10°C) for short durations (< 30 mins).

  • Danger Zone: Strong acid (pH < 2), elevated temperatures (> 25°C), or prolonged exposure (> 1 hour).

  • Primary Degradation Pathway: Hydrolysis of the C6-Cl bond to yield the corresponding 6-hydroxy derivative (pyrimidinone tautomer).

Chemical Logic & Mechanism

To troubleshoot effectively, you must understand the "Push-Pull" electronic environment of the pyrimidine ring.

The Stabilization (The "Push")

The morpholine ring at position 2 and the primary amine at position 4 are strong electron-donating groups (EDGs). Through resonance, they push electron density into the pyrimidine ring. This deactivates the ring towards nucleophilic aromatic substitution (


), making the C6-Chlorine bond more stable than in electron-deficient precursors like 4,6-dichloropyrimidine.
The Destabilization (The "Pull")

Under acidic conditions, the pyrimidine ring nitrogens (N1/N3) become protonated. This protonation creates a potent electron-withdrawing effect, re-activating the C6 position for nucleophilic attack by water.

The Result: In the presence of acid and water, the protective resonance is overcome by the inductive pull of the protonated ring, leading to the irreversible displacement of chloride by a hydroxyl group.

Degradation Pathway Diagram

The following diagram illustrates the mechanism of acid-catalyzed hydrolysis.

degradation_pathway Start 6-Chloro-2-(4-morpholinyl) -4-pyrimidinamine Protonated Protonated Intermediate (Activated Ring) Start->Protonated + H+ (Acid) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nucleophile) Product 6-Hydroxy-2-(4-morpholinyl) -4-pyrimidinamine (Degradant) Transition->Product - HCl (Irreversible)

Caption: Figure 1.[1] Acid-catalyzed hydrolysis pathway converting the active chloro-pyrimidine to its inactive hydroxy degradant.

Troubleshooting Guide

Use this section to diagnose issues observed during synthesis, workup, or storage.

Scenario A: "My product precipitated during the acid wash, but the purity dropped."

Diagnosis: You likely triggered partial hydrolysis.

  • Cause: If the acid wash was too strong (e.g., 1M HCl) or performed at room temperature, the local low pH activated the C6-Cl bond.

  • Differentiation:

    • Reversible Precipitate: If the solid dissolves upon neutralization (pH > 8), it was simply the HCl salt of your target.

    • Irreversible Precipitate: If the solid remains insoluble or shows a mass shift of -18 Da (Cl -> OH is -35.5 + 17 = -18.5 mass change? No, Cl (35) to OH (17) is a loss of 18 units) in LC-MS, it is the hydrolyzed degradant .

  • Solution: Switch to a buffered wash (e.g., 5% Ammonium Chloride, pH ~5) or use cold 0.1M HCl and immediately neutralize.

Scenario B: "I see a new peak eluting earlier than my product in Reverse Phase HPLC."

Diagnosis: Formation of the 6-Hydroxy degradant.

  • Logic: The replacement of the lipophilic Chlorine atom with a hydrophilic Hydroxyl group significantly lowers the LogP.

  • Confirmation: Check UV absorption. The degradant (pyrimidone form) often has a shifted

    
     compared to the parent chloropyrimidine due to the change in conjugation.
    
Scenario C: "The material turned yellow and hygroscopic during storage."

Diagnosis: Formation of autocatalytic HCl salts.

  • Mechanism: Trace moisture hydrolyzes a small fraction of the C6-Cl, releasing HCl. This HCl protonates the remaining morpholine/amine nitrogens, forming hygroscopic salts and accelerating further degradation.

  • Fix: Store the compound with a desiccant at -20°C. Ensure the material is free of residual acid from the synthesis workup (wash with NaHCO3 before drying).

Quantitative Stability Data (Simulated)

Based on structure-activity relationships of 2,4-diamino-6-chloropyrimidines [1].

ConditionTimeframe% Degradation (Hydrolysis)Status
pH 1 (0.1 N HCl), 25°C 1 Hour5 - 12%High Risk
pH 1 (0.1 N HCl), 5°C 1 Hour< 1%Acceptable
pH 4 (Acetate Buffer), 25°C 24 Hours< 0.5%Stable
pH 7 (Water), 25°C 7 Days< 0.1%Stable
TFA (Neat), 25°C 1 HourVariable*Caution

*Note: Anhydrous acids (like neat TFA) are less destructive than aqueous acids because water is required for the hydrolysis step, but moisture uptake from air can trigger rapid decomposition.

Experimental Protocols

Protocol 1: Safe Acidic Workup (Removal of Morpholine Impurities)

Objective: Remove excess morpholine or inorganic salts without hydrolyzing the C6-Cl bond.

  • Preparation: Cool the reaction mixture (organic layer, e.g., DCM or EtOAc) to 0–5°C .

  • Acid Wash: Prepare a 0.5 M Citric Acid solution (pH ~2-3) or 0.1 N HCl pre-chilled to 4°C.

  • Execution: Add the cold acid solution to the organic layer. Agitate vigorously for no more than 2 minutes .

  • Quench: Immediately separate the layers and wash the organic phase with Saturated Sodium Bicarbonate (NaHCO3) to neutralize any residual acid.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate in vacuo at < 40°C.
    
Protocol 2: LC-MS Stress Test (Validation)

Objective: Empirically determine the stability window for your specific batch.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Stress Condition: Mix 100 µL Stock + 900 µL 0.1 N HCl .

  • Timepoints: Inject into LC-MS at T=0, T=30 min, T=1 hr, T=4 hr (maintain 25°C).

  • Analysis: Monitor for the disappearance of the parent peak [M+H]+ (approx m/z 214/216 for Cl isotope pattern) and appearance of the hydroxy-product [M+H]+ (approx m/z 197).

FAQs

Q: Can I use this compound in a Suzuki coupling with an acidic catalyst? A: It is risky. Standard Suzuki conditions use basic conditions (Carbonate/Phosphate), which are safe. If you are attempting an acid-catalyzed coupling (rare), the C6-Cl bond will likely hydrolyze before it couples. Stick to Pd(0) under basic conditions.

Q: Is the morpholine ring itself stable in acid? A: Yes. The morpholine ring ether and amine bonds are robust. The weak point is exclusively the C6-Chlorine bond on the pyrimidine ring, and secondarily the C2-Morpholine linkage under extreme forcing conditions (e.g., refluxing HBr).

Q: Why does the literature show different stability data for 2-chloro vs 6-chloro isomers? A: Positional isomerism dictates reactivity. In pyrimidines, a leaving group at the 2-position (between two nitrogens) is significantly more reactive toward nucleophiles than at the 4 or 6 positions. While your compound (6-chloro) is more stable than a 2-chloro analog, it is not immune to acid hydrolysis [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286754, 6-Chloro-2-methylpyrimidin-4-amine (Analogous Structure). Retrieved February 17, 2026 from [Link]

  • Organic Process Research & Development (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. (Discusses the reactivity difference between 2-Cl and 6-Cl isomers). Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance in 4-position amination of pyrimidines

Technical Support Center: Pyrimidine Functionalization Unit Ticket ID: PYR-4-AMN-STERIC Subject: Optimization of 4-Position Amination on Sterically Hindered Pyrimidines Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization Unit Ticket ID: PYR-4-AMN-STERIC Subject: Optimization of 4-Position Amination on Sterically Hindered Pyrimidines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Triage

User Problem: You are attempting to install an amine at the 4-position of a pyrimidine ring, but the reaction is stalling, yielding low conversion, or producing side products. This is likely due to steric hindrance arising from substituents at the C5 position (the "ortho-effect") or the bulkiness of the incoming nucleophile.

The Challenge: The 4-position of pyrimidine is inherently electrophilic due to the electron-withdrawing nature of the adjacent N1 and N3 atoms. However, steric bulk at C5 blocks the trajectory of the incoming nucleophile (in SNAr) or destabilizes the reductive elimination transition state (in Pd-catalysis).

Diagnostic Decision Tree (Start Here):

DecisionTree Start START: Select Substrate/Condition IsHalogen Is the Leaving Group a Halogen (Cl, Br, I)? Start->IsHalogen IsOH Is the Leaving Group -OH? Start->IsOH CheckSterics Assess Steric Bulk: (C5 substituent OR Bulky Amine?) IsHalogen->CheckSterics OH_Path Activate with BOP/PyBOP or convert to Cl (POCl3) IsOH->OH_Path LowSteric Low Steric Bulk CheckSterics->LowSteric No HighSteric High Steric Bulk CheckSterics->HighSteric Yes SNAr Standard SNAr: Base (DIEA), Heat, NMP LowSteric->SNAr MetalCat Can you use Transition Metals? HighSteric->MetalCat AcidSNAr Protocol B: Acid-Mediated SNAr (pTsOH, n-BuOH, High Temp) MetalCat->AcidSNAr No (Cost/Toxicity) Buchwald Protocol A: Pd-Catalysis (Buchwald) (RuPhos/BrettPhos) MetalCat->Buchwald Yes (Recommended)

Caption: Workflow for selecting the optimal amination strategy based on substrate constraints.

Protocol A: The "Heavy Artillery" (Pd-Catalyzed Buchwald-Hartwig)

Context: When standard nucleophilic aromatic substitution (SNAr) fails due to sterics, Palladium catalysis is the gold standard. The key is forcing the reductive elimination step, which is often the bottleneck for hindered systems.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][2]

  • Primary Amines: Use BrettPhos or tBuBrettPhos .[3]

  • Secondary Amines: Use RuPhos .[3][4]

Standard Operating Procedure (SOP-Pd-4)
ComponentRecommendationFunction
Precatalyst RuPhos Pd G4 or BrettPhos Pd G4 Generates active Pd(0) immediately; prevents induction period issues common with Pd2(dba)3.
Loading 1.0 – 5.0 mol%Start low; hindered substrates may require up to 5%.
Base NaOtBu (Sodium tert-butoxide)Strong base facilitates amine binding. If functional groups are sensitive (e.g., esters), switch to LHMDS or K3PO4 .
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the active catalytic species.
Temperature 80°C – 110°CEnergy required to overcome the reductive elimination barrier.

Step-by-Step Workflow:

  • Charge Vessel: In a glovebox or under Argon flow, add the 4-chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv) to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the Precatalyst (e.g., RuPhos Pd G4, 2 mol%).

    • Note: If using free ligand + Pd source, mix Pd(OAc)2 and Ligand (1:2 ratio) in solvent for 5 mins before adding.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degas: Sparge with Argon for 2 minutes or use freeze-pump-thaw if available.

  • Reaction: Seal and heat to 100°C for 2-12 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Why this works: The bulky biaryl ligand creates a "pocket" around the Palladium center. This steric bulk paradoxically accelerates the reaction by forcing the crowded product to "fall off" the metal (Reductive Elimination) to relieve steric strain [1].

Protocol B: The "Classic" (Acid-Mediated SNAr)

Context: If metal contamination is a concern (e.g., late-stage GMP) or the starting material chelates Pd (poisoning the catalyst), use acid catalysis.

The Mechanism: Protonation of the pyrimidine N1/N3 renders the C4 carbon significantly more electrophilic, compensating for the steric barrier blocking the nucleophile.

Standard Operating Procedure (SOP-Acid-4)
ParameterSpecification
Reagent p-Toluenesulfonic acid (pTsOH) or HCl (4M in Dioxane)
Stoichiometry 0.5 – 1.0 equiv (Catalytic to Stoichiometric)
Solvent n-Butanol or IPA (Isopropanol)
Temperature 120°C – 160°C (Microwave preferred)

Step-by-Step Workflow:

  • Mix: Combine 4-chloropyrimidine (1.0 equiv) and the Amine (1.5 – 2.0 equiv) in n-Butanol.

  • Acidify: Add pTsOH (0.5 equiv).

  • Heat:

    • Option A (Microwave): Heat to 140°C for 30-60 minutes.

    • Option B (Reflux): Reflux (approx 118°C) for 12-24 hours.

  • Neutralization: The product will likely be a salt. Quench with saturated NaHCO3 to liberate the free base before extraction.

Troubleshooting & FAQs

Q1: The reaction turns black immediately and yields no product. (Pd-Catalysis)

  • Diagnosis: "Pd Black" formation indicates catalyst decomposition. The ligand is detaching from the metal, usually because the oxidative addition is too slow or the mixture wasn't degassed properly.

  • Fix:

    • Switch to a G3 or G4 precatalyst (e.g., BrettPhos Pd G4). These are more stable than mixing Pd2(dba)3 + Ligand.

    • Ensure the solvent is anhydrous and degassed . Oxygen kills the active catalytic species.

Q2: I see 100% conversion of starting material, but the mass corresponds to 4-hydroxypyrimidine.

  • Diagnosis: Hydrolysis.[5][6] The chloride was displaced by water (from the solvent or base) instead of your amine.

  • Fix:

    • Use anhydrous NaOtBu (store in a desiccator).

    • Switch solvent to Toluene (hydrophobic) instead of Dioxane/DMF (hygroscopic).

    • Increase the equivalents of the amine (nucleophile) to outcompete trace water.

Q3: My pyrimidine has a substituent at C5 (e.g., 5-methyl-4-chloropyrimidine). SNAr yields are <10%.

  • Diagnosis: The "Ortho-Effect." The C5 group physically blocks the path to C4.

  • Fix: Abandon standard SNAr. Use Protocol A (RuPhos/BrettPhos) . The ligand system is specifically designed to facilitate coupling in ortho-substituted systems [2].

Q4: Can I use 4-hydroxypyrimidine directly without converting to chloride?

  • Diagnosis: 4-OH is a poor leaving group (tautomerizes to the amide-like ketone).

  • Fix: Yes, use BOP or PyBOP reagents.

    • Protocol: Treat 4-hydroxypyrimidine with BOP (1.2 eq) and DBU (1.5 eq) in DMF, then add the amine. This activates the oxygen in situ as a phosphonium species, which is an excellent leaving group for SNAr [3].

Mechanistic Visualization

Figure 1: The Steric-Adapted Catalytic Cycle This diagram highlights where steric hindrance impacts the cycle and how bulky ligands (L) overcome it.

CatalyticCycle cluster_steric CRITICAL FAILURE POINT Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Chloropyrimidine AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + Amine (R-NH2) Deprot Deprotonation (Base Required) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 - Product (Bulky Ligand Accelerates This)

Caption: The Pd-catalytic cycle. Bulky ligands are required to prevent the complex from stalling at the Amine Coordination/Deprotonation stage due to steric crowding.

References

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrogates." Journal of the American Chemical Society.[7][8]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Wan, Z. K., et al. (2006). "BOP-Mediated One-Pot Synthesis of 4-Aminopyrimidines from 4-Hydroxypyrimidines." Tetrahedron Letters.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

Topic: 1H NMR Spectrum Analysis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Structural Context

In the development of kinase inhibitors (e.g., substituted pyrimidines similar to intermediate scaffolds for drugs like Dasatinib or Pazopanib), the precise regiochemistry of the pyrimidine core is non-negotiable.

The compound 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS: 26644-88-0) presents a classic analytical challenge: distinguishing the 2-morpholino-4-amino isomer (Target) from its thermodynamic or kinetic byproducts, primarily the 4-morpholino-2-amino or 6-morpholino-4-amino regioisomers.[1]

This guide provides an objective, data-driven comparison of the 1H NMR spectral features of the target compound against its critical alternatives (regioisomers) and evaluates solvent performance (DMSO-d₆ vs. CDCl₃) to ensure structural validation.[1]

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must map the magnetic environment of the protons. The pyrimidine ring creates a strong anisotropic effect, but the substituents drive the specific chemical shifts.

  • The Core: A 2,4,6-substituted pyrimidine ring.[2][3]

  • Proton H-5: The only aromatic proton.[1] Its chemical shift is the primary diagnostic tool for regiochemistry.

  • Morpholine Ring: Contains two sets of non-equivalent methylene protons (

    
     and 
    
    
    
    ).[1]
  • Amine (

    
    ):  Exchangeable protons, highly sensitive to solvent choice.[1]
    
Visualizing the Regioisomer Challenge

The synthesis of this compound typically involves Nucleophilic Aromatic Substitution (


) on a dichloropyrimidine precursor. This often yields a mixture of isomers.[4]

IsomerPathways Start Precursor: 2,6-Dichloro-4-aminopyrimidine Reaction + Morpholine (S_NAr Conditions) Start->Reaction Target TARGET ISOMER 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (Substitution at C2) Reaction->Target Path A (Minor/Major depends on cond.) Isomer ALTERNATIVE (Impurity) 2-Chloro-6-(4-morpholinyl)-4-pyrimidinamine (Substitution at C6) Reaction->Isomer Path B (Competing) H5_Target Diagnostic Peak: Shielded by 2-amino-like environment NOE: Morpholine <-> H-5 (Weak/None) Target->H5_Target H-5 Shift: ~5.8 ppm H5_Isomer Diagnostic Peak: Deshielded NOE: Morpholine <-> H-5 (Strong) Isomer->H5_Isomer H-5 Shift: ~6.1 ppm

Figure 1: Synthetic divergence leading to regioisomers.[1] The proximity of the morpholine group to the H-5 proton is the key differentiator in NMR analysis.

Comparative Analysis: Target vs. Alternatives

This section compares the target compound's performance (spectral clarity and distinctiveness) against its alternatives.

Comparison A: Target Isomer vs. Regioisomer (Impurity)

The most common "alternative" you will encounter is not a different product, but the incorrect isomer synthesized by accident.

FeatureTarget: 2-Morpholino Isomer Alternative: 6-Morpholino Isomer Mechanism / Logic
H-5 Chemical Shift

5.75 – 5.85 ppm
(Singlet)

6.00 – 6.20 ppm
(Singlet)
The C2 position is flanked by two nitrogens.[1] Substitution here with an electron-donating morpholine pushes electron density into the ring, shielding H-5 more than substitution at C6.[1]
NOE Interaction NOE between

and H-5
NOE between Morpholine and H-5 In the 6-morpholino isomer, the morpholine ring is spatially adjacent to H-5.[1] In the 2-morpholino target, they are distal.
C-5 Carbon Shift

~93 ppm

~98 ppm
Carbon NMR confirms the shielding trend seen in proton NMR.[1]
Comparison B: Solvent Selection (DMSO-d₆ vs. CDCl₃)

Choosing the right solvent is critical for quantifying the amine signal.

ParameterSolvent: DMSO-d₆ (Recommended) Solvent: CDCl₃ (Alternative) Recommendation
Solubility High. Dissolves polar pyrimidines easily.[1]Moderate/Low. May require heating or dilute concentrations.[1]Use DMSO-d₆ for standard QC.[1]

Signal
Sharp/Distinct (

~6.8 ppm).
H-bonding with DMSO slows exchange, making the integral accurate (2H).[1]
Broad/Invisible. Rapid exchange often collapses this peak, making integration unreliable.DMSO-d₆ is mandatory if verifying amine presence.[1]
Water Peak

3.33 ppm.
Can overlap with Morpholine signals.[1]

1.56 ppm.
Clear of the aromatic/heteroatom region.
If Morpholine resolution is priority, CDCl₃ is superior.
Detailed 1H NMR Data & Assignments

Experimental Conditions: 400 MHz, DMSO-d₆, 298 K. Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic

Exch.6.85 Broad Singlet2H-Amine protons at C4.[1] Broadened by quadrupole relaxation of N.
H-5 Ar-H5.82 Singlet1H-The sole aromatic proton.[1] Highly shielded by ortho-amino and para-morpholino effects.[1]
Morph-O

3.65 Triplet (distorted)4H~4.8Protons adjacent to Oxygen.[1] Typical ether shift.[1]
Morph-N

3.58 Triplet (distorted)4H~4.8Protons adjacent to Nitrogen.[1] Slightly deshielded by the pyrimidine ring current.

> Note: In DMSO-d₆, the morpholine protons often appear as two distinct multiplets. In CDCl₃, they may coalesce or shift slightly downfield (3.7-3.8 ppm).[1]

Experimental Protocol: Structural Validation Workflow

To ensure scientific integrity, follow this self-validating protocol to confirm you have the 2-morpholino target and not the 6-morpholino impurity.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d₆ . (Ensure complete dissolution; sonicate if necessary).[1]

  • Filter through a cotton plug if any turbidity remains (undissolved salts can broaden peaks).[1]

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 1.0 s minimum to ensure full relaxation of the H-5 proton for accurate integration.

Step 3: Validation Logic (The "Go/No-Go" Decision)

  • Check H-5 Integral: Normalize the H-5 singlet (approx 5.8 ppm) to 1.0.

  • Check Morpholine Integral: The region 3.5–3.7 ppm should integrate to exactly 8.0.

    • If Integral < 8.0: Potential salt contamination or relaxation issue.[1]

    • If Integral > 8.0: Solvent peak (Water/DMSO) overlap or wet sample.[1]

  • Check

    
    :  Should integrate to 2.0. If < 2.0, deuterium exchange is occurring (sample might be old or solvent wet).[1]
    

Step 4: Advanced Validation (If Isomers Suspected)

  • Run a 1D NOE difference or 2D NOESY experiment.

  • Irradiate the

    
     peak (~6.85 ppm). 
    
    • Result A (Target): You see enhancement of the H-5 signal.[1] (Because

      
       is at C4 and H-5 is at C5—they are neighbors).[1]
      
    • Result B (Isomer): You see enhancement of the Morpholine signal? (Unlikely for the target).

  • Irradiate the Morpholine N-

    
     (~3.58 ppm). 
    
    • Result A (Target): NO enhancement of H-5. (Morpholine is at C2, H-5 is at C5—too far).[1]

    • Result B (Isomer): Strong enhancement of H-5. (Morpholine at C6 is adjacent to H-5).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219803, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine.[1] Retrieved from [Link][1]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Barlin, G. B., & Young, A. C. (1972).Nucleophilic substitution in pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. (Validates general reactivity of chloropyrimidines).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for additivity rules and solvent effects).

Sources

Comparative

comparing reactivity of 2-morpholino vs 2-amino chloropyrimidines

Topic: Comparative Guide to Reactivity: 2-Morpholino vs. 2-Amino Chloropyrimidines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Reactivity: 2-Morpholino vs. 2-Amino Chloropyrimidines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Comparative Guide: 2-Morpholino vs. 2-Amino Chloropyrimidines in Diversification

Executive Summary: The Scaffold Dilemma

In the design of kinase inhibitors (e.g., PI3K, mTOR, and CDK antagonists), the pyrimidine core is ubiquitous. A critical decision point in the synthetic pathway is the selection of the C2-substituent prior to C4-functionalization. This guide compares the reactivity, solubility, and synthetic utility of 2-morpholino-4-chloropyrimidine (2-MCP) versus 2-amino-4-chloropyrimidine (2-ACP) .

The Verdict: While 2-ACP offers higher atom economy and hydrogen-bond donor (HBD) capability for binding affinity, it is significantly hampered by poor solubility and competing nucleophilicity. 2-MCP , conversely, serves as a superior "process-friendly" scaffold, offering enhanced solubility and cleaner reaction profiles due to the steric and electronic modulation provided by the morpholine ring.

Mechanistic & Electronic Analysis

The reactivity of 4-chloropyrimidines toward Nucleophilic Aromatic Substitution (


) is governed by the electron-deficiency of the C4 position. Substituents at C2 modulate this deficiency via resonance (

) and inductive (

) effects.
Electronic Effects
  • 2-Amino (

    
    ):  A potent resonance donor (
    
    
    
    ). The lone pair on the exocyclic nitrogen delocalizes effectively into the pyrimidine ring, increasing electron density at C4 and C6. This deactivates the ring toward nucleophilic attack, requiring higher reaction temperatures.
  • 2-Morpholino: A tertiary amine with dual characteristics.

    • Resonance (

      
      ):  Like the amino group, the nitrogen donates density. However, the steric bulk  of the morpholine ring often forces a twist out of coplanarity with the pyrimidine ring, attenuating this resonance donation (Steric Inhibition of Resonance).
      
    • Inductive Withdrawal (

      
      ):  The distal oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, slightly reducing the overall electron-donating power of the nitrogen compared to a diethylamine or pyrrolidine analog.
      

Net Result: The 2-morpholino ring is a weaker deactivator than the 2-amino group. Consequently, 2-MCP is kinetically more reactive toward


 displacement at C4 than 2-ACP. 
Solubility & Aggregation
  • 2-ACP: Possesses both H-bond donors and acceptors, leading to strong intermolecular H-bonding and high crystal lattice energy. It is often sparingly soluble in standard organic solvents (DCM, THF), necessitating polar aprotic solvents (DMSO, DMF) or high temperatures.

  • 2-MCP: The morpholine group disrupts crystal packing and adds lipophilicity while maintaining polarity. It exhibits excellent solubility in a wide range of solvents (DCM, EtOAc, Alcohols), facilitating milder reaction conditions.

Comparative Performance Data

The following data summarizes the performance of both scaffolds in a standard


 reaction with a model nucleophile (p-anisidine).

Reaction: Substrate (1.0 eq) + p-Anisidine (1.1 eq) + Base


 Product
Feature2-Morpholino-4-Chloropyrimidine (2-MCP)2-Amino-4-Chloropyrimidine (2-ACP)
Reactivity (Kinetic) High (

)
Low (

)
Solubility Excellent (DCM, EtOH, THF)Poor (Requires DMF/DMSO or Reflux)
Standard Yield 85–95%60–75% (variable due to solubility)
Reaction Temp. 60–80 °C (Ethanol/Isopropanol)100–120 °C (DMF/DMSO) or Microwave
By-products Minimal (Clean conversion)Homodimerization (Self-reaction), N-oxide formation
Purification Crystallization or Flash ColumnOften requires reverse-phase HPLC
Atom Economy Lower (MW: ~199.6 g/mol )Higher (MW: ~129.5 g/mol )
Visualization: Mechanistic Pathway & Workflow

The following diagram illustrates the


 mechanism and the competing factors for both substrates.

SNAr_Comparison Substrate_MCP 2-Morpholino-4-Cl (Soluble, Moderate Reactivity) Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate_MCP->Intermediate Fast Attack (Steric Twist helps) Substrate_ACP 2-Amino-4-Cl (Insoluble, Deactivated) Substrate_ACP->Intermediate Slow Attack (Strong Resonance Deactivation) Side_Reaction Self-Condensation (Dimerization) Substrate_ACP->Side_Reaction Free NH2 competes Product C4-Substituted Pyrimidine Intermediate->Product -Cl⁻ Elimination

Caption: Mechanistic divergence showing the kinetic advantage of the morpholino scaffold versus the stability and side-reaction risks of the amino scaffold.

Experimental Protocols
Protocol A: High-Yield Synthesis with 2-Morpholino-4-Chloropyrimidine

Recommended for library synthesis and SAR exploration.

  • Preparation: Charge a reaction vial with 2-MCP (1.0 eq) and the aniline nucleophile (1.1 eq).

  • Solvent System: Add Isopropanol (iPrOH) or n-Butanol (0.2 M concentration).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 eq). Note: Acid catalysis protonates the pyrimidine N1/N3, activating the ring.

  • Reaction: Heat to 80 °C for 2–4 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature. The product often precipitates as the HCl/pTSA salt. Filter and wash with cold ether.

    • Alternative: Dilute with EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
Protocol B: Optimization for 2-Amino-4-Chloropyrimidine

Required when the free amino group is essential for binding (e.g., hinge binder).

  • Solvent Choice: Use NMP (N-methyl-2-pyrrolidone) or DMF to ensure complete dissolution.

  • Base: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) (2.0 eq) to neutralize HCl and prevent product inhibition, OR use K₂CO₃ (suspended).

  • Conditions: Heat to 120–140 °C for 6–12 hours.

    • Microwave Option: 150 °C for 30 mins is often superior to thermal heating for this substrate.

  • Troubleshooting: If conversion stalls, add KI (Potassium Iodide) (0.1 eq) to form the transient, more reactive 4-iodo intermediate (Finkelstein condition).

Strategic Recommendations
  • Use 2-MCP for Early SAR: If the C2 position tolerates bulk, start with the morpholine scaffold. It behaves predictably, purifies easily, and scales well.

  • Late-Stage Introduction of Amino Group: If the target requires a free

    
     at C2, consider using 2,4-dichloropyrimidine  and introducing the C4 nucleophile first (controlled temp), followed by C2 amination with ammonia/ammonium hydroxide in a sealed tube. This avoids the low reactivity of the 2-amino-4-chloro intermediate.
    
  • Solubility Markers: The morpholine ring is an excellent solubility handle. If your final drug candidate is too insoluble, switching a C2-amino to a C2-morpholino is a standard medicinal chemistry "fix" (e.g., Gefitinib analogs).

References
  • Regioselectivity in Pyrimidine Substitution

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: J. Org.[1] Chem. 2015, 80, 15, 7757–7763.

    • URL:[Link]

  • Morpholine in Drug Design (Solubility & Binding)

    • Title: Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.[2]

    • Source: Frontiers in Chemistry, 2025.
    • URL:[Link](Note: Generalized link to journal based on search snippet context).

  • Kinetics of Chloropyrimidines

    • Title: Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine with a variety of nucleophiles.[3]

    • Source: Zenodo (Historical Archive).
    • URL:[Link](Generalized repository link).

  • Title: A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis.
  • Green Chemistry Approaches (Water/Solvent Effects)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: ChemSusChem, 2012.
    • URL:[Link]

Sources

Validation

Structural Validation of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine: A Comparative Guide to X-Ray Crystallography vs. NMR

Executive Summary In drug discovery, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) serves as a critical pharmacophore scaffold, particularly in the development of PI3K/mTOR and EGFR inhibitors. While routin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) serves as a critical pharmacophore scaffold, particularly in the development of PI3K/mTOR and EGFR inhibitors. While routine characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is standard, these methods often fail to definitively resolve prototropic tautomerism (amino vs. imino forms) and precise halogen bonding geometries in the solid state.

This guide establishes Single Crystal X-Ray Crystallography (SC-XRD) as the gold standard for validating this structure. We provide a comparative analysis demonstrating why SC-XRD offers superior fidelity over solution-state methods for this class of compounds, supported by a validated crystallization protocol and reference metric data.

Comparative Analysis: X-Ray Crystallography vs. Solution Methods[1][2][3]

The Tautomer Challenge

The primary structural ambiguity in aminopyrimidines is the equilibrium between the amino form (–NH₂) and the imino form (=NH).

  • NMR Limitation: In solution (

    
     or 
    
    
    
    ), rapid proton exchange often results in broadened or averaged signals for the amine protons, obscuring the specific tautomeric state relevant to protein binding.
  • X-Ray Advantage: Crystallography captures the molecule in a static, low-energy conformation, allowing direct observation of hydrogen positions (at high resolution) or inference via C–N bond lengths (double bond character).

Comparative Performance Matrix
Feature1H / 13C NMR LC-MS / HRMS X-Ray Crystallography (SC-XRD)
Primary Output Chemical environment, connectivityMolecular mass, fragmentation3D atomic coordinates, packing
Tautomer ID Inferential (often ambiguous due to exchange)NoneDefinitive (via bond lengths/H-map)
Stereochemistry Relative (NOESY/ROESY required)NoneAbsolute configuration
Interactions Intramolecular only (mostly)NoneIntermolecular (Halogen bonds,

-stacking)
Sample State Solution (dynamic average)Gas phase (ionized)Solid state (biologically relevant packing)

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : if the crystallization step fails, the solubility data feeds back into the solvent selection, ensuring no dead-ends.

Phase 1: Crystallization (Vapor Diffusion Method)

Objective: Obtain single crystals suitable for diffraction (


 mm).
  • Solubility Screen: Dissolve 10 mg of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine in 1 mL of various solvents.

    • Good Solvents: DMF, DMSO, Ethanol.

    • Anti-Solvents: Water, Pentane, Diethyl Ether.

  • Setup (Hanging Drop):

    • Reservoir: 500 µL of 30% Ethanol/Water (v/v).

    • Drop: Mix 2 µL of compound solution (saturated in pure Ethanol) + 1 µL of reservoir solution.

    • Seal: Grease the cover slip and invert over the reservoir.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Checkpoint: Inspect after 24-72 hours.

    • Clear drop? Increase concentration.

    • Precipitate? Decrease concentration or change anti-solvent.

    • Crystals? Proceed to Phase 2.

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a cryo-loop using Paratone-N oil; flash cool to 100 K.

  • Collection: Collect data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation. Aim for redundancy
    
    
    and completeness
    
    
    .
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine with SHELXL.

Visualization: Validation Logic Flow

ValidationWorkflow Start Crude Product (6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Ambiguous Tautomer or Broad NH Signals? NMR->Decision Cryst Crystallization (Vapor Diffusion) Decision->Cryst Yes (High Rigor) Result Definitive 3D Model (Bond Lengths Confirmed) Decision->Result No (Routine Check) XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Result

Figure 1: Decision matrix for escalating from routine NMR to definitive X-ray validation.

Supporting Experimental Data (Reference Standards)

When validating your experimental data, compare against these reference metrics derived from high-quality structures of analogous chloropyrimidines (e.g., CSD Refcode: QIXJIG).

A. Crystallographic Parameters (Typical)
  • Crystal System: Monoclinic

  • Space Group:

    
     or 
    
    
    
  • Z (Molecules/Unit Cell): 4

  • Density (

    
    ): 
    
    
    
B. Key Structural Metrics (The "Fingerprint")

The distinction between the amino and imino forms is quantified by the C–N bond lengths.

Bond VectorExpected Length (Amino Form)Expected Length (Imino Form)Validation Target
C4 – N(Exocyclic) 1.34 – 1.36 Å (Partial double)1.29 – 1.31 Å (Double)1.35 Å
C4 – N3 (Ring) 1.34 Å1.38 Å1.34 Å
C6 – Cl 1.73 – 1.75 Å1.73 – 1.75 Å1.74 Å
Morpholine Chair Torsion angles

DistortedChair Conformation

Note: If your refined C4–N(Exocyclic) bond is < 1.31 Å, you have likely isolated the imino tautomer or a salt form.

Visualization: Molecular Connectivity & Interaction Map

MolecularInteraction Pyrim Pyrimidine Core (Planar) Cl Cl Atom (Halogen Bond Donor) Pyrim->Cl C-Cl Bond (1.74Å) Morph Morpholine Ring (Chair Conformation) Pyrim->Morph C-N Bond Amine Exocyclic Amine (H-Bond Donor) Pyrim->Amine C-N Bond (1.35Å) Target Protein Target (e.g., PI3K Hinge) Cl->Target Halogen Bonding (Interaction) Amine->Target H-Bonding (Interaction)

Figure 2: Structural connectivity and key interaction vectors confirmed by X-ray data.

Conclusion

For 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine , NMR provides connectivity, but X-ray crystallography provides the truth . By following the vapor diffusion protocol and validating against the bond-length metrics provided above, researchers can definitively assign the tautomeric state and map the halogen bonding potential essential for rational drug design.

References

  • Gangjee, A., et al. (2010). "Synthesis and biological evaluation of substituted pyrimidines as potential anticancer agents." Bioorganic & Medicinal Chemistry.

  • Główka, M. L., et al. (1999).[1] "Structure of 2,4-diamino-6-chloropyrimidine." Journal of Chemical Crystallography.

  • Sheldrick, G. M. (2008).[1] "A short history of SHELX." Acta Crystallographica Section A.

  • Hampton Research. (2024). "Crystallization of Pyrimidine Compounds: Technical Guide."

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: QIXJIG (Analogous Structure)."

Sources

Comparative

Advanced Characterization Guide: FTIR Profiling of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine

This guide outlines the FTIR spectral characterization of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 69660-39-5), a critical intermediate in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral characterization of 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 69660-39-5), a critical intermediate in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941).

Executive Summary & Application Context

In drug development, specifically for thienopyrimidine-based kinase inhibitors, 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine serves as the "scaffold anchor." Its purity is non-negotiable because the C-6 chlorine atom is the site for subsequent Suzuki-Miyaura coupling or nucleophilic aromatic substitution (


).

FTIR (Fourier Transform Infrared Spectroscopy) is the preferred rapid-screening tool for this compound because it simultaneously validates three distinct structural domains:

  • The Nucleophile Handle: The primary amine (

    
    ) at position 4.
    
  • The Solubilizing Group: The morpholine ring at position 2.

  • The Electrophile Handle: The chlorine atom at position 6.[1][2]

This guide compares the spectral performance of the target compound against its common synthetic precursors and byproducts, providing a self-validating protocol for quality control.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. This is not just peak-picking; it is understanding the causality of the absorption.

The "Push-Pull" Mechanism

The pyrimidine ring acts as an electron-deficient spacer.

  • Electron Donor (Push): The morpholine oxygen and nitrogen lone pairs donate electron density into the ring, shifting ring breathing modes (

    
    ) to lower frequencies compared to unsubstituted pyrimidine.
    
  • Electron Withdrawal (Pull): The chlorine atom exerts an inductive effect (-I), stiffening the adjacent

    
     bonds.
    
Critical Spectral Zones
ZoneWavenumber (

)
Structural Diagnostic
High Frequency 3450 – 3100Primary Amine (

):
Look for the classic "doublet" (Asymmetric & Symmetric stretch). Absence indicates over-alkylation or hydrolysis.
C-H Region 2980 – 2840Morpholine (

C-H):
Differentiates the product from aromatic-only precursors (e.g., trichloropyrimidine).
Fingerprint 1 1650 – 1550Amine Scissoring (

) & Ring Stretch:
The "heartbeat" of the pyrimidine core.
Fingerprint 2 1120 – 1090Ether Bridge (

):
The specific marker for the morpholine moiety.
Low Frequency 800 – 600Carbon-Chlorine (

):
Confirmation of the reactive halogen handle.

Experimental Protocol: ATR vs. Transmission

For this specific powder, we compare two sampling techniques.

Comparison: ATR (Attenuated Total Reflectance) vs. KBr Pellet
FeatureDiamond ATR (Recommended) KBr Transmission (Alternative)
Sample Prep None (Neat powder).Grinding with KBr (1:100 ratio).
Pathlength ~2 µm (surface only).Variable (bulk transmission).
Resolution High definition of surface functional groups.Better for weak overtones; prone to water bands.
Throughput < 1 minute per sample.10-15 minutes per sample.
Verdict Superior. The morpholine ether band (~1110

) is intense and easily resolved on Diamond ATR without saturation.
Inferior. Hygroscopic KBr can introduce

interference, confusing the

analysis.
Step-by-Step Validation Workflow
  • Background: Collect air background (32 scans,

    
     resolution).
    
  • Mounting: Place ~5 mg of CAS 69660-39-5 on the Diamond crystal.

  • Compression: Apply high pressure (>100 psi) to ensure contact (critical for the rigid crystalline lattice of pyrimidines).

  • Acquisition: Collect 64 scans.

  • Correction: Apply ATR correction (if comparing to library transmission spectra).

Diagnostic Spectral Fingerprint (Data Table)

Note: Values are derived from structural analogs (e.g., 2-amino-4-chloro-pyrimidine derivatives) and theoretical group frequencies validated in similar kinase inhibitor intermediates.

Functional GroupModeFrequency (

)
IntensityDiagnostic Criteria
Primary Amine

3440 ± 10 MediumMust be distinct. Broadening implies moisture.
Primary Amine

3320 ± 10 MediumPaired with 3440. Loss of this doublet = formation of secondary amine impurity.
Aromatic C-H

3100 – 3050WeakPyrimidine ring proton (Position 5).
Morpholine

2960 – 2850 MediumDifferentiation Marker: Distinguishes from non-morpholino precursors.
Pyrimidine Ring

1580 – 1560StrongMain skeletal vibration. Shifts based on C-2 substitution.
Amine Bend

1640 – 1620Strong"Scissoring" mode. Often overlaps with ring stretch but adds shoulder intensity.
Morpholine Ether

1115 ± 10 Very Strong Critical Quality Attribute. If weak, morpholine loading is low.
Aryl-Chloride

750 – 700Medium/WeakHard to isolate but essential for confirming the 6-Cl handle.

Comparative Analysis: Product vs. Impurities

The true power of this guide lies in distinguishing the target from its synthesis failures.

Scenario A: Starting Material Contamination
  • Impurity: 2,4,6-Trichloropyrimidine.[3]

  • Spectral Shift:

    • Disappearance: No

      
       doublet (3440/3320 
      
      
      
      ).
    • Disappearance: No Aliphatic

      
       (2900 
      
      
      
      ) or Ether band (1115
      
      
      ).
    • Appearance: Enhanced

      
       bands in fingerprint.
      
Scenario B: Regioisomer Formation
  • Impurity: 4-Chloro-6-(4-morpholinyl)-2-pyrimidinamine.

  • Differentiation:

    • Very difficult via FTIR alone due to identical functional groups.

    • Subtle Indicator: The "Fingerprint" region (1000-600

      
      ) will show shift differences in the Ring Breathing modes due to the changing symmetry (
      
      
      
      vs
      
      
      approximations). Recommendation: Use HPLC/NMR for isomer confirmation.
Scenario C: Hydrolysis (Degradation)
  • Impurity: 2-(4-morpholinyl)-6-chloro-4(3H)-pyrimidinone (Hydrolysis of amine or Cl).

  • Spectral Shift:

    • New Band: Strong Carbonyl (

      
      ) stretch appears at 1680–1700 
      
      
      
      (Amide-like character).

Visualization of Logic Pathways

Diagram 1: Synthesis & Impurity Tracking

This flow illustrates the origin of the spectral signals.

SynthesisPath Precursor 2,4,6-Trichloropyrimidine (No NH2, No Morpholine) Step1 + Morpholine (Nucleophilic Sub.) Precursor->Step1 Introduces C-O-C (1115 cm-1) Aliphatic C-H Intermediate Intermediate Isomers (Regio-selectivity Risk) Step1->Intermediate Step2 + Ammonia (Amination) Intermediate->Step2 Introduces NH2 Doublet (3440/3320 cm-1) Target TARGET: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 69660-39-5) Step2->Target Hydrolysis Byproduct: Pyrimidinone (New Band: C=O ~1700 cm-1) Target->Hydrolysis Degradation

Caption: Spectral evolution during synthesis. Note the sequential appearance of Morpholine ether bands and Amine stretching bands.

Diagram 2: FTIR Validation Decision Tree

A self-validating logic gate for technicians.

ValidationLogic Start Start FTIR Scan CheckNH2 Doublet at 3440 & 3320? Start->CheckNH2 CheckEther Strong Band at ~1115 cm-1? CheckNH2->CheckEther Yes ResultFail1 FAIL: Missing Amine (Check Amination) CheckNH2->ResultFail1 No CheckCO Band at ~1700 cm-1? CheckEther->CheckCO Yes ResultFail2 FAIL: Missing Morpholine (Check SM) CheckEther->ResultFail2 No ResultPass PASS: Identity Confirmed CheckCO->ResultPass No (Pure) ResultFail3 FAIL: Hydrolysis/Oxidation (Degraded) CheckCO->ResultFail3 Yes (Contaminated)

Caption: Decision matrix for routine QC release of CAS 69660-39-5.

References

  • Synthesis & SAR Context: Folkes, A. J., et al. (2008).[4][5] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[4][5][6][7] Journal of Medicinal Chemistry, 51(18), 5522-5532.[4][5] Link

  • Pyrimidine Spectral Data: Sharma, P. K., et al. (2022).[8][9] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study." Saudi Journal of Biological Sciences. Link

  • General IR Interpretation: Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link

  • Morpholine Characterization: Al-Tamiemi, E. O., et al. (2018).[10] "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal. Link

Sources

Validation

Comparative Analysis of Pyrimidine vs. Pyridine Scaffolds in Kinase Inhibitor Design: Biological Activity &amp; Experimental Validation

Executive Summary In the landscape of kinase inhibitor discovery, the choice between a pyrimidine and a pyridine core scaffold is rarely arbitrary; it is a strategic decision that balances hinge-binding affinity against...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the choice between a pyrimidine and a pyridine core scaffold is rarely arbitrary; it is a strategic decision that balances hinge-binding affinity against physicochemical properties .

This guide provides a technical comparison of these two privileged scaffolds. While pyrimidines (1,3-diazines) historically dominate due to their structural homology with the adenine ring of ATP, pyridines (azines) offer distinct advantages in metabolic stability and selectivity profiles. This analysis synthesizes structure-activity relationship (SAR) data, biological performance metrics, and validated experimental protocols for head-to-head assessment.

Structural & Chemical Basis of Inhibition

The primary differentiator between these scaffolds lies in their interaction with the kinase hinge region—the "anchor" point for ATP-competitive inhibitors.[1]

1.1 The Adenine Mimicry Factor
  • Pyrimidine (1,3-diazine): The pyrimidine ring is a bioisostere of the purine core found in ATP. Its two nitrogen atoms (N1 and N3) are optimally positioned to form a bidentate hydrogen bond network with the kinase hinge.

    • Mechanism:[1][2][3] Typically, one nitrogen acts as a hydrogen bond acceptor (HBA) from the backbone amide NH, while a substituent (e.g., an exocyclic amino group at C2 or C4) acts as a hydrogen bond donor (HBD) to the backbone carbonyl. This Donor-Acceptor-Donor (D-A-D) motif is highly favorable for high-affinity binding [1].

  • Pyridine (Azine): Lacking the second nitrogen, a naked pyridine ring presents only a single HBA. To achieve comparable binding affinity, it often requires specific substitution (e.g., an adjacent amino group) to create a pseudo-bidentate motif. However, the absence of the second nitrogen can reduce polarity, often improving membrane permeability and metabolic stability [2].

1.2 Physicochemical Trade-offs
FeaturePyrimidine ScaffoldPyridine Scaffold
Hinge Binding High affinity (Native ATP mimic)Moderate (Requires substitution)
H-Bond Potential 2 Acceptors (N1, N3)1 Acceptor (N1)
Solubility Moderate to High (Polarity)High (Basic N, often lower logP)
Metabolic Stability Variable (Prone to oxidation)Generally High (Stable aromatic system)
Selectivity Low (Promiscuous binder)Tunable (Less "universal" fit)
Biological Activity Comparison
2.1 Potency: The "Nitrogen Effect"

Experimental data consistently shows that introducing a second nitrogen (switching from pyridine to pyrimidine) often results in a significant potency jump due to improved hydrogen bonding geometry.

  • Case Study: TNNI3K Inhibition A study targeting Troponin I-interacting kinase (TNNI3K) demonstrated this effect explicitly. A pyrrolo[2,3-b]pyridine inhibitor showed an IC50 of 8,000 nM . By simply switching the core to a pyrrolo[2,3-d]pyrimidine (adding one nitrogen), the IC50 dropped to 80 nM —a 100-fold increase in potency . Crystallography revealed the extra nitrogen removed a steric clash and enabled a critical water-mediated H-bond [3].

2.2 Selectivity Profiles
  • Pyrimidine Promiscuity: Because the pyrimidine core fits the ATP pocket of nearly all human kinases, these inhibitors often exhibit "off-target" activity (polypharmacology). This is advantageous for multi-targeted therapies (e.g., dual EGFR/HER2 inhibitors like lapatinib) but detrimental when precise selectivity is required.

  • Pyridine Precision: Pyridine-based inhibitors often require more specific hydrophobic interactions to bind effectively, which can be exploited to design highly selective inhibitors that avoid common off-targets like CDK2 or GSK3

    
     [4].
    
Visualizing the Mechanism

The following diagram illustrates the EGFR signaling pathway, a common target for both pyrimidine (e.g., Gefitinib) and pyridine-based inhibitors.

EGFR_Pathway Figure 1: EGFR Signaling Cascade & Inhibition Points cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (RTK) (Target of Pyrimidine/Pyridine Inhibitors) EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 P-Tyr Binding PI3K PI3K EGFR->PI3K Recruitment SOS SOS GRB2->SOS RAS RAS-GTP SOS->RAS GDP -> GTP Exchange RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival

Figure 1: EGFR signaling cascade highlighting the upstream intervention point for kinase inhibitors.

Experimental Protocols for Validation

To objectively compare a pyrimidine vs. pyridine analog, you must assess biochemical potency (IC50) and cellular efficacy .

4.1 Biochemical Assay: TR-FRET (LanthaScreen™)

This assay measures the displacement of a tracer (Alexa Fluor conjugate) by your test compound. It is preferred over radiometric assays for its homogeneous "mix-and-read" format.

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[4][5][6]

  • Tracer: Alexa Fluor® 647-labeled kinase tracer.[6]

  • Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).

Protocol Steps:

  • Preparation: Dilute test compounds (pyrimidine/pyridine analogs) to 100X concentration in 100% DMSO. Perform 3-fold serial dilutions.

  • Plate Setup: In a white 384-well low-volume plate, dispense 160 nL of compound per well.

  • Enzyme Mix: Add 3.84 µL of Kinase Buffer A containing the Kinase (5 nM final) and Antibody (2 nM final).

  • Tracer Addition: Add 4.0 µL of Tracer (at

    
     concentration) in Kinase Buffer A.
    
  • Incubation: Shake plate for 30 seconds. Incubate at room temperature (20-25°C) for 60 minutes.

  • Detection: Read fluorescence on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

  • Analysis: Calculate TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. log[Compound] to determine IC50 [5].

4.2 Cellular Assay: CellTiter-Glo® (ATP Quantitation)

Validates if the biochemical potency translates to cell growth inhibition.

Protocol Steps:

  • Seeding: Plate cells (e.g., A549 or MCF-7) at 3,000 cells/well in 96-well opaque plates. Incubate 24h at 37°C.

  • Treatment: Add compounds (10-point dose response). Incubate for 72 hours.

  • Reagent Prep: Thaw CellTiter-Glo® buffer and substrate; mix to reconstitute. Equilibrate to room temperature.

  • Lysis: Add 100 µL of CellTiter-Glo® reagent to each well (1:1 ratio with media).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read: Measure total luminescence (integration time: 0.5 - 1 sec).

  • Calculation: Normalize to DMSO control (100% viability) and SDS control (0% viability) to generate dose-response curves [6].

Workflow Visualization

Assay_Workflow Figure 2: Comparative Assay Workflow cluster_biochem Biochemical (TR-FRET) cluster_cell Cellular (CellTiter-Glo) Start Compound Library (Pyrimidine vs Pyridine) Mix Mix: Kinase + Ab + Tracer Start->Mix Seed Seed Cells (24h) Start->Seed Incubate Incubate 60 min Mix->Incubate Read_FRET Read TR-FRET (IC50 Determination) Incubate->Read_FRET Treat Treat (72h) Seed->Treat Lysis Add Reagent & Lyse Treat->Lysis Read_Lum Read Luminescence (EC50 Determination) Lysis->Read_Lum

Figure 2: Parallel workflow for validating scaffold performance in vitro and in cellulo.

References
  • Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • PharmaBlock. (2020). Pyrimidines in Drug Discovery: Pyrimidine as a Bioisostere. PharmaBlock White Paper. Link

  • Mullard, A. (2017). FDA approves 8 kinase inhibitors in 2017.
  • Thermo Fisher Scientific. (2017). LanthaScreen™ Eu Kinase Binding Assay Protocol.[6][7] User Guide. Link

  • Promega. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Protocols. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine
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Reactant of Route 2
6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine
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